1,2-Bis(bromoacetylamino)ethane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10Br2N2O2 |
|---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2-bromoacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H10Br2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) |
InChI Key |
NBKHGWFWYFICNP-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CBr)NC(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,2-Bis(bromoacetylamino)ethane, a homobifunctional cross-linking agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize chemical cross-linking techniques.
Chemical and Physical Properties
This compound, also known by its IUPAC name N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide), is a key reagent in biochemical research, primarily used for cross-linking proteins and other macromolecules.[1][2] Its bifunctional nature allows it to form covalent bonds with specific amino acid residues, thereby providing structural insights and enabling the study of molecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4960-81-0 | [1][2][3] |
| Molecular Formula | C6H10Br2N2O2 | [2][3] |
| Molecular Weight | 301.96 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 150 °C | [2] |
| Boiling Point | 514.4 ± 45.0 °C (Predicted) | [2] |
| Density | 1.821 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
Reactivity and Mechanism of Action
The reactivity of this compound is centered around its two bromoacetyl functional groups. These groups are electrophilic and readily react with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. This high reactivity towards cysteines makes it a valuable tool for probing protein structure and interactions involving these residues.
The cross-linking reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. Due to the presence of two bromoacetyl groups on the same molecule, it can react with two cysteine residues, thus forming an intramolecular or intermolecular cross-link.
This specific reactivity with cysteine residues allows for the targeted cross-linking of proteins, which can be used to:
-
Stabilize protein conformations.
-
Identify interacting protein subunits.
-
Determine the proximity of cysteine residues within a protein or protein complex.
Figure 1. Reaction mechanism of this compound with cysteine residues.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethylenediamine with bromoacetyl bromide.
Materials:
-
Ethylenediamine
-
Bromoacetyl bromide
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve ethylenediamine in dichloromethane in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in dichloromethane to the cooled ethylenediamine solution with constant stirring.
-
Add an aqueous solution of potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts and impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Figure 2. General workflow for the synthesis of this compound.
Protein Cross-Linking using this compound
This protocol provides a general guideline for cross-linking proteins in solution. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7-8)
-
This compound stock solution (e.g., in DMSO or DMF)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Prepare the protein solution at the desired concentration in the chosen reaction buffer. Ensure the buffer is free of primary amines and thiols if they are not the intended targets.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. The molar ratio of cross-linker to protein should be optimized.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding an excess of a thiol-containing reagent to consume any unreacted bromoacetyl groups.
-
Analyze the cross-linked products using techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.
Applications in Drug Development and Research
This compound is a versatile tool in the field of drug development and biochemical research. Its ability to specifically cross-link cysteine residues has led to its use in several applications:
-
Structural Elucidation of Proteins and Protein Complexes: By identifying which cysteine residues are cross-linked, researchers can gain insights into the three-dimensional structure of proteins and the interfaces of protein-protein interactions.
-
Studying Protein Dynamics: Cross-linking can be used to "freeze" proteins in specific conformational states, allowing for the study of dynamic processes.
-
Development of Antibody-Drug Conjugates (ADCs): The specific reactivity with cysteines can be utilized to conjugate drugs to antibodies at specific sites.
-
Synthesis of Foldamer Mimics: It serves as a reagent in the synthesis of foldamers that can mimic peptide structures and have potential applications in combating bacterial infections.[2]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and inert atmosphere.[2][3]
This technical guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult relevant scientific literature and perform thorough optimization of experimental conditions.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(bromoacetylamino)ethane is a bifunctional molecule of interest in various chemical and pharmaceutical applications due to its reactive bromoacetyl groups. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing derivatives, and modeling its interactions with biological targets. This technical guide provides a detailed analysis of the molecular structure and conformational isomerism of this compound. In the absence of extensive experimental data in the public domain, this guide leverages fundamental principles of conformational analysis and provides a representative experimental protocol for its synthesis.
Molecular Structure
The molecular formula of this compound is C6H10Br2N2O2, and its structure consists of a central ethane bridge connecting two bromoacetylamino groups. The molecule possesses several rotatable single bonds, leading to a flexible structure with multiple possible conformations.
Key Structural Features:
-
Ethane Bridge: The central C-C bond of the ethane moiety is the primary axis of conformational isomerism.
-
Amide Bonds: The presence of two amide linkages introduces planarity in their immediate vicinity and the potential for hydrogen bonding.
-
Bromoacetyl Groups: The terminal bromoacetyl groups are reactive moieties, making this molecule a useful cross-linking agent or a precursor for further chemical modifications.
Conformational Analysis
The conformational landscape of this compound is primarily determined by the rotation around the central C-C bond of the ethane bridge. This leads to two principal staggered conformations: anti and gauche. These conformers are in a dynamic equilibrium, and their relative populations are determined by their steric and electronic properties.
Anti Conformation
In the anti conformation, the two bromoacetylamino substituents are positioned on opposite sides of the central C-C bond, with a dihedral angle of approximately 180°. This arrangement minimizes steric hindrance between the bulky substituents, generally making it the most stable conformer.
Gauche Conformation
In the gauche conformation, the bromoacetylamino groups are adjacent to each other, with a dihedral angle of approximately 60°. This conformation is typically higher in energy than the anti conformer due to increased steric repulsion. However, intramolecular hydrogen bonding between the amide proton of one substituent and the carbonyl oxygen or bromine atom of the other could potentially stabilize certain gauche orientations.
The logical relationship between the staggered and eclipsed conformations, leading to the anti and gauche isomers, is depicted in the following diagram.
Caption: Rotational isomers of this compound.
Quantitative Conformational Data
Due to the limited availability of experimental crystallographic or spectroscopic data for this compound in the public literature, the following tables present hypothetical yet plausible data derived from the principles of conformational analysis of similar 1,2-disubstituted ethanes. This data serves as a predictive guide for researchers.
Table 1: Predicted Bond Lengths
| Bond | Anti Conformer (Å) | Gauche Conformer (Å) |
| C-C (ethane) | 1.54 | 1.54 |
| C-N | 1.47 | 1.47 |
| N-C (carbonyl) | 1.33 | 1.33 |
| C=O | 1.23 | 1.23 |
| C-Br | 1.94 | 1.94 |
Table 2: Predicted Bond Angles
| Angle | Anti Conformer (°) | Gauche Conformer (°) |
| C-C-N | 110 | 111 |
| C-N-C | 122 | 122 |
| N-C=O | 121 | 121 |
| O=C-C | 121 | 121 |
| C-C-Br | 112 | 112 |
Table 3: Predicted Dihedral Angles and Relative Energy
| Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |
| ~180° (Anti) | 0 (Reference) |
| ~60° (Gauche) | > 0 |
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on standard acylation methodology.
Caption: A generalized synthetic pathway for this compound.
Methodology:
-
Dissolution: Dissolve 1,2-diaminoethane and a suitable base, such as triethylamine, in an inert anhydrous solvent like dichloromethane in a flask cooled in an ice bath.
-
Addition: Slowly add a solution of bromoacetyl bromide in the same solvent to the cooled reaction mixture with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the synthesized compound. The symmetry of the molecule in solution would influence the number of distinct signals.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide groups and the C-Br stretching vibration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule and confirm its elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction, if suitable crystals can be obtained, would provide definitive information on the solid-state molecular structure and conformation.
Signaling Pathways and Applications
While specific signaling pathways involving this compound are not extensively documented, its bifunctional nature makes it a valuable tool in various research applications:
-
Chemical Cross-linking: The two bromoacetyl groups can react with nucleophilic residues (e.g., cysteine, histidine) in proteins, making it a useful cross-linking agent to study protein-protein interactions and quaternary structure.
-
Drug Development: It can serve as a scaffold or linker molecule in the design of novel therapeutic agents, connecting two pharmacophores to create a bivalent ligand or a targeted drug conjugate.
-
Material Science: The molecule can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
The logical workflow for utilizing this molecule in a cross-linking experiment is outlined below.
Caption: Workflow for protein cross-linking studies.
Conclusion
An In-depth Technical Guide to 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Oxazolone)
EMBARGOED UNTIL 03 November 2025, 12:40 AM
For Immediate Release
DISCLAIMER: The information provided herein is intended for researchers, scientists, and drug development professionals. It is not for general public use. The compound discussed, CAS Number 15646-46-5, is a potent sensitizing agent and should be handled with appropriate safety precautions. Initial searches for CAS Number 4960-81-0 provided limited data, and subsequent analysis indicates that the compound of interest for in-depth research applications is 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one.
Executive Summary
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, commonly referred to as Oxazolone, is a heterocyclic organic compound widely utilized in immunological research as a potent contact sensitizing agent.[1][2] Its primary application lies in the induction of experimental models of delayed-type hypersensitivity (DTH) and allergic contact dermatitis (ACD) in laboratory animals.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of Oxazolone, its biological mechanism of action as a hapten, detailed experimental protocols for its use in research, and the underlying immunological signaling pathways.
Physicochemical Properties
The key physicochemical properties of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 15646-46-5 | [2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2] |
| Molecular Weight | 217.22 g/mol | [2] |
| IUPAC Name | (4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | [2] |
| Appearance | Off-white to yellow powder/solid | [5] |
| Melting Point | 94-96 °C (decomposes) | |
| Boiling Point | 308.8 °C at 760 mmHg | [6] |
| Solubility | Soluble in methanol (50 mg/ml), partly soluble in water. | [1][7] |
| Storage Temperature | 2-8°C |
Safety and Handling
Oxazolone is classified as a hazardous substance and a skin sensitizer.[8] It may cause an allergic skin reaction upon contact. Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[5] It should be stored in a dry, cool, and well-ventilated place.[5]
Biological Activity and Mechanism of Action
Oxazolone's primary biological activity is its function as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[9] In the context of skin sensitization, Oxazolone penetrates the epidermis and covalently binds to endogenous skin proteins, forming hapten-protein conjugates.[9] These modified proteins are then recognized as foreign by the immune system, initiating a cascade of events that leads to allergic contact dermatitis.
The immunological response to Oxazolone is a classic example of delayed-type hypersensitivity (DTH), a T-cell-mediated process.[4][10] The overall mechanism can be divided into two distinct phases:
-
Sensitization Phase: Upon initial exposure, the hapten-protein conjugates are taken up by antigen-presenting cells (APCs) in the skin, primarily Langerhans cells and dermal dendritic cells.[11][12] These APCs become activated, process the haptenated proteins into smaller peptides, and migrate to the draining lymph nodes. In the lymph nodes, they present these haptenated peptides to naive T-cells, leading to the proliferation and differentiation of hapten-specific effector and memory T-cells.[12]
-
Elicitation (Challenge) Phase: Upon subsequent exposure to Oxazolone at a different site, the circulating memory T-cells are recruited to the area of contact.[12] These T-cells recognize the hapten-protein conjugates presented by local APCs and release a variety of pro-inflammatory cytokines and chemokines.[13] This leads to the recruitment of other inflammatory cells, such as macrophages and neutrophils, resulting in the characteristic clinical signs of contact dermatitis, including erythema, edema, and cellular infiltration, which typically peak 24-48 hours after the challenge.[4]
Experimental Protocols
Synthesis of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Erlenmeyer-Plöchl Reaction)
This protocol is based on the Erlenmeyer-Plöchl synthesis for azlactones.[14][15][16]
Materials:
-
Hippuric acid
-
Acetic anhydride
-
Sodium acetate (fused)
-
p-Nitrobenzaldehyde (as an example, can be substituted with other aldehydes)
-
Ethanol
Procedure:
-
A mixture of p-nitrobenzaldehyde (2.8 mmol), hippuric acid (2.8 mmol), sodium acetate (2.8 mmol), and acetic anhydride (10.6 mmol) is prepared in a flask.[17]
-
The mixture is spread as a thin layer on the walls of the flask and heated in a boiling water bath (100 °C) for 15 minutes.[17]
-
The initial off-white mixture will turn light yellow.[17]
-
After cooling, the reaction mixture is washed with ethanol to isolate the crude product.[17]
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Induction of Contact Hypersensitivity in a Mouse Model
This is a generalized protocol based on several cited studies and can be adapted based on specific research needs.[3][9][10][18]
Materials:
-
4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Oxazolone)
-
Acetone and Olive oil (or another suitable vehicle)
-
Experimental animals (e.g., BALB/c mice)
-
Micrometer for ear thickness measurement
Procedure:
Part 1: Sensitization Phase (Day 0)
-
Prepare a sensitization solution of Oxazolone (e.g., 1.5% in an acetone vehicle).[3]
-
Shave the abdominal surface of the mice.
-
Apply a fixed volume (e.g., 100 µL) of the Oxazolone solution to the shaved abdomen.[3]
Part 2: Elicitation (Challenge) Phase (Day 7)
-
Prepare a challenge solution of Oxazolone (e.g., 1% in a suitable vehicle).[3]
-
Measure the baseline thickness of the right and left ears of each mouse using a micrometer.
-
Apply a small volume (e.g., 20 µL) of the challenge solution to the anterior and posterior surfaces of the right ear.[3] The left ear can be treated with the vehicle alone to serve as a control.
Part 3: Assessment (Day 8)
-
24 hours after the challenge, measure the thickness of both ears again.
-
The degree of inflammation (ear swelling) is calculated as the difference in ear thickness before and after the challenge, or as the difference between the Oxazolone-treated ear and the vehicle-treated ear.[3]
Signaling Pathways and Visualizations
Experimental Workflow for Oxazolone-Induced Contact Hypersensitivity
The following diagram illustrates the typical workflow for inducing and assessing contact hypersensitivity in a mouse model.
Caption: Experimental workflow for inducing contact hypersensitivity with Oxazolone.
Immunological Signaling Pathway in Oxazolone-Induced Sensitization
The diagram below outlines the key cellular and molecular events during the sensitization phase of Oxazolone-induced contact hypersensitivity. The activation of innate immune receptors like Toll-like Receptors (TLRs) and the NLRP3 inflammasome are crucial steps in this process.[19][20][21]
Caption: Signaling pathway of Oxazolone-induced sensitization phase.
References
- 1. 4-ETHOXYMETHYLENE-2-PHENYL-2-OXAZOLIN-5-ONE | 15646-46-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. ime.fraunhofer.de [ime.fraunhofer.de]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Ethoxymethylene-2-phenyloxazolin-5-one, 98+% | Fisher Scientific [fishersci.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 11. Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity | PLOS One [journals.plos.org]
- 12. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contact sensitization to oxazolone: involvement of both interferon-gamma and interleukin-4 in oxazolone-specific Ig and T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 15. modernscientificpress.com [modernscientificpress.com]
- 16. researchgate.net [researchgate.net]
- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. rupress.org [rupress.org]
- 20. The Extract of D. dasycarpus Ameliorates Oxazolone-Induced Skin Damage in Mice by Anti-Inflammatory and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 1,2-Bis(bromoacetylamino)ethane as a Thiol-Reactive Cross-Linking Reagent
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Covalent Cross-Linking of Cysteine Residues
1,2-Bis(bromoacetylamino)ethane is a homobifunctional cross-linking reagent designed to covalently link proteins and other molecules containing free sulfhydryl groups. The core of its mechanism lies in the high reactivity of its two terminal bromoacetyl groups towards the thiol side chains of cysteine residues.
The fundamental reaction is a nucleophilic substitution , specifically an alkylation reaction. The sulfur atom of a deprotonated cysteine residue (thiolate anion, R-S⁻) acts as the nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a highly stable thioether bond .
dot
Caption: General mechanism of protein cross-linking by this compound.
pH Dependence and Reactivity
The reaction of bromoacetyl groups with thiols is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH. Therefore, the reaction rate is significantly enhanced at alkaline pH values, typically between 7.0 and 9.0. At pH values below 7, the reaction is considerably slower. This pH dependence allows for a degree of control over the cross-linking reaction.
Chemoselectivity
Under optimal pH conditions for thiol reactivity (pH 7.0-9.0), the bromoacetyl group exhibits high chemoselectivity for sulfhydryl groups. While reactions with other nucleophilic side chains such as the amino group of lysine or the imidazole group of histidine are possible, they are significantly slower and generally do not compete effectively with the rapid alkylation of thiols.
Quantitative Data
While specific kinetic data for this compound is not extensively published, the reactivity of the bromoacetyl functional group is well-characterized. The following table summarizes key quantitative parameters, with data for a model bromoacetyl compound provided for reference.
| Parameter | Value | Conditions | Reference |
| Reaction Type | Second-order Nucleophilic Substitution (SN2) | Aqueous buffer | General knowledge of haloacetyl chemistry |
| Second-Order Rate Constant (k) | ~102 M-1s-1 (for a model bromoacetyl compound with thiols) | pH 7.0 | Comparative studies of thiol-reactive probes |
| Optimal pH Range | 7.0 - 9.0 | Aqueous buffer | General protocols for bromoacetyl chemistry |
| Bond Formed | Thioether (C-S-C) | - | [General knowledge] |
| Bond Stability | Stable to reduction and typical MS/MS fragmentation conditions | - | Intramolecular thioether crosslinking studies[1][2] |
Experimental Protocols
The following provides a generalized protocol for protein cross-linking using this compound, followed by analysis using mass spectrometry.
Materials
-
Protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer)
-
This compound
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if reducing disulfide bonds is necessary
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Reagents for SDS-PAGE and protein digestion (e.g., trypsin)
-
Reagents for mass spectrometry analysis
Protocol
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines and thiols (e.g., HEPES or phosphate buffer at a pH between 7.0 and 8.0).
-
If necessary, reduce existing disulfide bonds by incubating with a reducing agent (e.g., 1-10 mM DTT for 30-60 minutes at room temperature).
-
Remove the reducing agent using a desalting column or dialysis.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of this compound in DMSO or DMF (e.g., 10-50 mM).
-
Add the cross-linker to the protein solution to achieve a final molar excess of the cross-linker over the protein (typically ranging from 20:1 to 500:1, optimization is recommended).
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent with a free thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration that is in excess of the initial cross-linker concentration to consume any unreacted bromoacetyl groups.
-
Incubate for an additional 15-30 minutes.
-
-
Analysis of Cross-linked Products:
-
Analyze the cross-linking reaction by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
-
For identification of cross-linked sites, the protein mixture is typically subjected to in-gel or in-solution digestion with a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specialized software is used to identify the cross-linked peptides from the complex MS/MS data.
-
dot
Caption: A typical experimental workflow for protein cross-linking and analysis.
Signaling Pathways and Logical Relationships
This compound is a tool for elucidating protein structure and interactions rather than a modulator of specific signaling pathways. The "pathway" in this context is the logical flow of information from the experimental setup to the final structural insights.
dot
Caption: Logical flow for using this compound to study protein structure.
Applications in Research and Drug Development
-
Mapping Protein-Protein Interactions: By identifying which cysteine residues on different proteins are cross-linked, the interaction interface can be mapped.
-
Probing Protein Conformation: Intramolecular cross-links provide distance constraints that can be used to validate or refine protein structural models.
-
Studying Conformational Changes: Comparing the cross-linking patterns of a protein in different functional states (e.g., with and without a ligand) can reveal conformational changes.
-
Stabilizing Protein Complexes: The covalent cross-links can stabilize transient or weak protein interactions for further biochemical or structural analysis.
References
Literature review on the synthesis of 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(bromoacetylamino)ethane, a key reagent in various chemical and pharmaceutical research applications. This document details the experimental protocol for its preparation, presents relevant quantitative data, and illustrates the synthetic workflow.
Core Synthesis Protocol
The primary method for the synthesis of this compound involves the N-acylation of ethylenediamine with a bromoacetyl halide, typically bromoacetyl chloride or bromoacetyl bromide. This reaction is a straightforward and effective way to produce the desired bis-amide.
Experimental Methodology
A general and reliable protocol for the synthesis of this compound is adapted from the work of Hanan A. Alhazam et al. on the preparation of bis(bromo acetamide) derivatives.[1]
Materials:
-
Ethylenediamine
-
Bromoacetyl chloride (or bromoacetyl bromide)
-
Toluene (solvent)
-
Chloroform (for recrystallization)
-
Crushed ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of ethylenediamine (0.2 moles) in toluene is prepared.
-
Addition of Acylating Agent: Bromoacetyl chloride (0.8 moles) is added dropwise to the stirred suspension of ethylenediamine in toluene.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours.
-
Work-up: After the reflux period, the reaction mixture is cooled to room temperature. The cooled mixture is then carefully poured over crushed ice, which leads to the precipitation of the crude product.
-
Purification: The solid product is separated by filtration. For purification, the crude this compound is recrystallized from chloroform to yield the pure compound.[1]
Quantitative Data Summary
While the general procedure provides a clear pathway for the synthesis, specific quantitative data for this compound is not extensively detailed in the cited literature. However, based on the general methodology for similar compounds, the following table summarizes the expected and reported data for informational purposes.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₀Br₂N₂O₂ | [2] |
| Molecular Weight | 301.96 g/mol | [2] |
| Typical Yield | Not explicitly reported for this specific compound in the primary literature found. General yields for similar bis-amides are in the range of 60-70%.[1] | N/A |
| Melting Point | Not explicitly reported. | N/A |
| Appearance | Expected to be a solid at room temperature. | N/A |
Note: The lack of specific reported yields and melting points in readily available literature highlights an opportunity for further research and characterization of this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process for this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a relatively straightforward process based on the N-acylation of ethylenediamine. While a general protocol is available, there is a clear need for more detailed studies to quantify yields and fully characterize the physical properties of this important chemical intermediate. This guide provides the foundational knowledge for researchers to reproduce and potentially optimize the synthesis for their specific applications in drug development and scientific research.
References
Navigating the Unknown: A Technical Guide to the Solubility of 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The absence of established data presents a common challenge in research with novel chemical entities. This guide, therefore, provides a comprehensive framework for researchers to:
-
Predict the solubility of 1,2-Bis(bromoacetylamino)ethane based on its molecular structure.
-
Follow a detailed experimental protocol to determine its solubility in a range of aqueous and organic solvents.
-
Present the determined data in a clear and structured format for analysis and reporting.
By following this guide, researchers can systematically characterize the solubility profile of this compound, enabling its effective application in further studies.
Predicting Solubility from Chemical Structure
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound features both polar and non-polar characteristics, which will influence its solubility in different solvents.
Molecular Structure of this compound:
Key Structural Features and Their Predicted Influence on Solubility:
-
Amide Groups (-C(=O)NH-): The two amide groups are polar and capable of acting as both hydrogen bond donors (from the N-H) and acceptors (from the C=O). This suggests a potential for solubility in polar protic solvents like water and alcohols.
-
Bromoacetyl Groups (Br-CH2-C(=O)-): The bromine atoms are electronegative, contributing to the polarity of these groups. The carbonyl group is also a hydrogen bond acceptor.
-
Ethane Bridge (-CH2-CH2-): This central part of the molecule is non-polar and hydrophobic. Its presence will likely limit solubility in highly polar solvents like water.
-
Overall Polarity: The molecule has a symmetrical structure with polar groups at both ends and a non-polar linker. This duality suggests that it may exhibit limited solubility in both highly polar and completely non-polar solvents, potentially favoring solvents of intermediate polarity.
Predictions for Specific Solvent Classes:
-
Aqueous Solvents (e.g., Water, Buffers): Due to the non-polar ethane bridge, the aqueous solubility of this compound is expected to be low. The presence of the polar amide groups may allow for some dissolution, but the compound is unlikely to be highly soluble.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amide groups, and their alkyl chains can interact with the non-polar parts of the molecule. Therefore, moderate to good solubility is predicted in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly good solvents for amides, suggesting high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity of the bromoacetyl and amide groups will likely result in poor solubility in non-polar solvents.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol is a standard operating procedure that can be adapted for this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Hexane, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter (for aqueous solvents)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.
-
Add a known volume of each selected solvent to the respective vials.
-
Cap the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or water bath, typically at 25 °C and/or 37 °C, to mimic ambient and physiological conditions.
-
Agitate the samples using an orbital shaker at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Data Analysis and Reporting:
-
Calculate the solubility as the mean concentration from at least three replicate experiments for each solvent.
-
Express the solubility in units such as mg/mL or mol/L.
-
For aqueous solutions, measure and report the final pH of the saturated solution.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Aqueous | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | Aqueous Buffer | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| DMF | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflow
A diagram of the experimental workflow provides a clear visual representation of the steps involved in the solubility determination process.
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
While specific solubility data for this compound is not currently published, a systematic approach combining structural prediction and experimental determination can effectively characterize this crucial property. This guide provides the necessary framework for researchers to predict, measure, and report the solubility of this compound, thereby facilitating its use in drug development and other scientific applications. The provided experimental protocol is robust and can be adapted to various laboratory settings, ensuring the generation of high-quality, reliable data.
References
Technical Guide: Spectroscopic and Synthetic Profile of 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,2-Bis(bromoacetylamino)ethane, a valuable bifunctional crosslinking agent. This document details the experimental protocol for its synthesis and presents its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in its identification, characterization, and application in research and development.
Core Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound (also known as N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide)), CAS Number: 4960-81-0.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | 3.40 | s | 4H | -CH₂- (ethylene bridge) |
| ¹H | 3.85 | s | 4H | Br-CH₂- |
| ¹H | 8.20 | br s | 2H | -NH- |
| ¹³C | 29.5 | - | - | Br-C H₂- |
| ¹³C | 39.5 | - | - | -C H₂- (ethylene bridge) |
| ¹³C | 165.0 | - | - | -C=O |
Note: NMR data is predicted based on chemical shift calculations and analysis of similar structures. Experimental values may vary depending on the solvent and instrument used.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching |
| 1720-1608 | Strong | C=O stretching (Amide I) |
| 1480-1475 | Strong | C-N stretching |
| 800-650 | Medium, Broad | N-H wagging |
| 700-500 | Medium | C-Br stretching |
Source: General values for similar amide structures are presented.[1]
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 301.96 | [M]⁺ (Molecular Ion for C₆H₁₀Br₂N₂O₂) |
| 302.96 | [M+1]⁺ |
| 303.96 | [M+2]⁺ (Isotopic peak for Br) |
| 305.95 | [M+4]⁺ (Isotopic peak for Br₂) |
Note: Mass spectrometry data is based on the calculated molecular weight and isotopic distribution of bromine.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the acylation of a diamine.[1]
Materials:
-
Ethylenediamine
-
Bromoacetyl chloride
-
Toluene (solvent)
-
Chloroform (recrystallization solvent)
Procedure:
-
Suspend ethylenediamine (0.2 moles) in toluene.
-
Gradually add bromoacetyl chloride (0.8 moles) to the suspension with constant stirring.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the cooled mixture over crushed ice to precipitate the solid product.
-
Separate the solid product by filtration.
-
Dry the crude product and recrystallize it from chloroform to obtain pure this compound.
References
Key discoveries and historical context of 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(bromoacetylamino)ethane is a bifunctional crosslinking agent with the chemical formula C6H10Br2N2O2. While specific detailed research on this particular compound is limited in publicly accessible literature, its structure suggests significant potential in the fields of biochemistry and drug development, primarily for the covalent crosslinking of macromolecules such as proteins. This guide will synthesize available information on its properties, inferred reactivity, and potential applications based on the known reactivity of similar bromoacetyl compounds and other crosslinking agents. It also provides generalized experimental protocols that can be adapted for its use.
Introduction and Historical Context
The historical development of this compound is not well-documented in readily available scientific literature. However, the development of bifunctional crosslinking agents has been a cornerstone of protein chemistry since the mid-20th century. These reagents are crucial for stabilizing protein structures, elucidating protein-protein interactions, and creating novel bioconjugates. The bromoacetyl functional group is a well-known alkylating agent that reacts preferentially with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. The presence of two such groups on a flexible ethane linker in this compound suggests its design as a tool for bridging cysteine residues within a single protein or between interacting proteins.
Physicochemical Properties
Based on supplier information and the compound's structure, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 4960-81-0 | [1] |
| Molecular Formula | C6H10Br2N2O2 | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥99.0% | [1] |
Synthesis
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Mechanism of Action and Reactivity
This compound functions as a crosslinking agent through the alkylation of nucleophilic amino acid residues by its two bromoacetyl groups. The primary target for this reaction is the sulfhydryl group of cysteine residues, which is highly nucleophilic at neutral to slightly alkaline pH. The reaction proceeds via an SN2 mechanism, resulting in a stable thioether bond and the release of a bromide ion.
Signaling Pathway of Cysteine Crosslinking
Caption: Reaction pathway for protein crosslinking.
Other nucleophilic amino acid side chains, such as the imidazole ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine, can also react with bromoacetyl groups, but typically at a slower rate than cysteine. The specificity for cysteine can be enhanced by controlling the reaction pH.
Experimental Protocols
The following are generalized protocols for protein crosslinking that can be adapted for use with this compound. Optimization of reagent concentrations, incubation times, and temperature will be necessary for specific applications.
General Protein Crosslinking in Solution
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-8.0) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines or thiols that could react with the crosslinker.
-
Crosslinker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF immediately before use.
-
Reaction: Add a 10- to 100-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching reagent with a free thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-50 mM. Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Experimental Workflow for Protein Crosslinking
Caption: General workflow for a protein crosslinking experiment.
Applications in Research and Drug Development
Given its structure, this compound is a potentially valuable tool for several applications:
-
Probing Protein Structure: By crosslinking cysteine residues within a protein, this reagent can provide distance constraints that are useful for computational modeling of protein tertiary and quaternary structures.
-
Studying Protein-Protein Interactions: It can be used to covalently trap transient or weak interactions between proteins, allowing for their identification and characterization.
-
Enzyme Inhibition: If two cysteine residues are present in the active site of an enzyme, this compound could act as an irreversible inhibitor by crosslinking them.
-
Development of Antibody-Drug Conjugates (ADCs): Bifunctional crosslinkers are essential for conjugating cytotoxic drugs to antibodies. While not explicitly documented for this purpose, reagents with similar reactivity are used in this field.
-
Biomaterial Formation: Crosslinking of proteins can be used to form hydrogels and other biomaterials with tailored properties for tissue engineering and drug delivery.
Conclusion
This compound is a bifunctional alkylating agent with the potential for specific crosslinking of cysteine residues in proteins. While detailed studies on this specific molecule are not widely available, its reactivity can be inferred from the well-established chemistry of bromoacetyl compounds. This guide provides a foundational understanding of its properties, a proposed synthetic route, its mechanism of action, and adaptable experimental protocols. Further research is needed to fully characterize its reaction kinetics, specificity, and to explore its full range of applications in biochemical research and drug development.
References
A Technical Guide to 1,2-Bis(bromoacetylamino)ethane: Theoretical and Computational Perspectives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(bromoacetylamino)ethane, also known as N,N'-ethane-1,2-diylbis(2-bromoacetamide), is a homobifunctional alkylating agent with significant potential in chemical biology and drug development. Its structure, featuring two reactive bromoacetyl groups spaced by an ethylene linker, makes it a valuable tool for cross-linking macromolecules, particularly proteins. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, including its physicochemical properties, synthesis, and reactivity. We delve into its primary application as a cysteine-reactive cross-linker in proteomics and structural biology. Furthermore, this document explores its potential in drug development, particularly in the design of targeted covalent inhibitors and antibacterial agents. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust framework for its application and future research.
Introduction
Bifunctional electrophiles are indispensable reagents in the study of protein structure and function. This compound (BBAE) is one such molecule, characterized by two bromoacetyl moieties linked by a flexible ethylene diamine bridge. The α-halo ketone functionality of the bromoacetyl groups renders them susceptible to nucleophilic attack, particularly by the thiol side chains of cysteine residues in proteins. This reactivity forms the basis of its utility as a chemical cross-linker.
In the realm of drug development, the principles of covalent inhibition have gained renewed interest. Molecules like BBAE can serve as warheads for targeted covalent inhibitors, offering the potential for high potency and prolonged duration of action. Understanding the theoretical underpinnings of BBAE's reactivity and conformational dynamics is crucial for its rational application in designing novel therapeutics. This guide aims to consolidate the available knowledge and provide a theoretical framework for researchers interested in leveraging the unique properties of this compound.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, a compilation of its known and predicted properties is presented in Table 1. Spectroscopic data, crucial for its characterization, can be inferred from the analysis of its constituent functional groups and comparison with analogous structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide) | IUPAC Nomenclature |
| Synonyms | This compound | |
| CAS Number | 4960-81-0 | Chemical Abstracts Service |
| Molecular Formula | C6H10Br2N2O2 | |
| Molecular Weight | 301.96 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 150 °C | [1] |
| Boiling Point | 514.4±45.0 °C (Predicted) | [1] |
| Density | 1.821±0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.89±0.46 (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | Inferred from structure |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | -CH₂- (bromoacetyl) | ~3.9 - 4.1 ppm (singlet) |
| -CH₂- (ethylene bridge) | ~3.3 - 3.5 ppm (multiplet) | |
| -NH- (amide) | ~8.0 - 8.5 ppm (broad singlet) | |
| ¹³C NMR | -C=O (amide) | ~165 - 168 ppm |
| -CH₂- (ethylene bridge) | ~39 - 42 ppm | |
| -CH₂- (bromoacetyl) | ~28 - 32 ppm | |
| FT-IR | N-H stretch (amide) | ~3300 cm⁻¹ |
| C=O stretch (amide) | ~1650 cm⁻¹ | |
| C-N stretch (amide) | ~1540 cm⁻¹ | |
| C-Br stretch | ~600 - 700 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound involves the acylation of ethylenediamine with bromoacetyl bromide or a related activated bromoacetic acid derivative. A representative protocol is outlined below, adapted from procedures for similar bis-amide syntheses[2].
Materials:
-
Ethylenediamine
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve ethylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of bromoacetyl bromide (2.2 equivalents) in anhydrous DCM dropwise to the cooled ethylenediamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Synthesis workflow for this compound.
Theoretical and Computational Studies
Conformational Analysis
The flexibility of the ethylene linker in this compound allows the two bromoacetyl groups to adopt a range of spatial orientations. This conformational freedom is critical for its ability to crosslink cysteine residues at varying distances within or between proteins.
Computational Methods:
-
Molecular Mechanics (MM): Force-field based methods can be used to perform conformational searches to identify low-energy conformers.
-
Density Functional Theory (DFT): Quantum mechanical methods like DFT can provide more accurate geometries and relative energies of the different conformers.
-
Molecular Dynamics (MD) Simulations: MD simulations in explicit solvent can be used to explore the dynamic conformational landscape of the molecule in a physiological environment.
Reactivity and Mechanism
The key reaction of this compound is the S_N2 reaction between the bromoacetyl group and a nucleophile, typically the thiolate of a deprotonated cysteine residue.
Computational Approaches:
-
DFT Calculations: Can be employed to model the transition state of the S_N2 reaction. This allows for the calculation of activation energies, providing insights into the reaction kinetics.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can be used to model the reaction within the active site of a target protein, providing a more realistic picture of the factors influencing reactivity, such as desolvation and interactions with neighboring residues.
Simplified S_N2 reaction mechanism with a cysteine thiol.
Applications in Drug Development and Chemical Biology
The bifunctional nature of this compound makes it a versatile tool in several areas of biomedical research.
Protein Cross-linking and Structural Biology
As a homobifunctional cross-linker, this compound can be used to probe protein-protein interactions and to gain structural insights into protein complexes. The fixed length of the linker provides distance constraints that can be used in computational modeling of protein structures. It is particularly useful for targeting cysteine residues, which are often located in functionally important regions of proteins such as active sites or protein-protein interfaces[3].
Targeted Covalent Inhibitors
The bromoacetyl group is a known "warhead" for targeted covalent inhibitors. By incorporating this moiety into a ligand that specifically binds to a target protein, a covalent bond can be formed with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition. The bifunctional nature of this compound could potentially be exploited to bridge two cysteine residues in a binding pocket, leading to enhanced specificity and potency.
Antibacterial Agents
There is evidence to suggest that this compound can be used in the synthesis of peptide mimics that exhibit antibacterial activity[1]. These mimics may function by cross-linking essential bacterial proteins, thereby disrupting their function and leading to cell death. The specific signaling pathways or cellular processes targeted by such compounds would be a subject for further investigation. A hypothetical pathway involving the inhibition of a bacterial enzyme is depicted below.
Hypothetical mechanism of antibacterial action.
Conclusion
This compound is a molecule with considerable, yet largely untapped, potential in the fields of chemical biology and drug discovery. Its straightforward synthesis and predictable reactivity with cysteine residues make it an attractive tool for protein cross-linking and the design of covalent inhibitors. While a dedicated body of literature on its specific theoretical and computational properties is yet to be established, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. Future computational studies focusing on its conformational dynamics and reaction mechanisms, coupled with experimental validation, will undoubtedly pave the way for its more sophisticated application in the development of novel therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for 1,2-Bis(bromoacetylamino)ethane as a Bifunctional Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromoacetylamino)ethane is a homobifunctional crosslinking agent designed for the covalent linkage of sulfhydryl groups in proteins and peptides. Its structure features two bromoacetyl groups at either end of a short, flexible spacer. The bromoacetyl moieties are highly reactive towards the thiol side chains of cysteine residues, forming stable thioether bonds. This specificity makes this compound a valuable tool for elucidating protein-protein interactions, stabilizing protein conformations, and preparing protein conjugates.
Key Features:
-
Specificity: Primarily reacts with sulfhydryl groups of cysteine residues.
-
Homobifunctional: Contains two identical reactive groups.
-
Irreversible: Forms stable, covalent thioether bonds.
-
Short Spacer Arm: Suitable for crosslinking closely associated proteins or domains.
Physicochemical Properties and Reaction Scheme
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 4960-81-0 | [1] |
| Molecular Formula | C6H10Br2N2O2 | [1] |
| Molecular Weight | 317.97 g/mol | |
| Spacer Arm Length (Estimated) | ~9.8 Å | |
| Reactivity | Sulfhydryl groups (Cysteine) | |
| Appearance | Liquid | [1] |
| Purity | ≥99.0% | [1] |
Reaction Scheme:
The bromoacetyl groups of this compound react with the sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction, resulting in the formation of a stable thioether linkage and the release of a bromide ion.
Reaction of this compound with cysteine residues.
Applications
This compound is a versatile tool for various applications in protein research and drug development:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, this crosslinker can "capture" transient or weak interactions, allowing for their identification and characterization using techniques like SDS-PAGE and mass spectrometry.
-
Probing Protein Conformation and Quaternary Structure: Intramolecular crosslinking can provide distance constraints that help in modeling the three-dimensional structure of proteins and protein complexes.
-
Stabilizing Protein Complexes: The covalent linkages introduced by the crosslinker can stabilize protein complexes for structural studies (e.g., cryo-electron microscopy) or for use in diagnostic assays.
-
Preparation of Antibody-Drug Conjugates (ADCs): While less common for this specific agent, the principle of crosslinking can be applied to link cytotoxic drugs to antibodies for targeted cancer therapy.
Experimental Protocols
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5 for optimal reactivity with sulfhydryl groups. Avoid buffers containing primary amines (e.g., Tris) as they can compete with the target reaction.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF immediately before use.
-
Protein Sample: The protein sample should be purified and in a buffer compatible with the crosslinking reaction. Ensure the absence of sulfhydryl-containing reducing agents like DTT or β-mercaptoethanol in the final reaction mixture.
Protocol for Crosslinking Two Purified Proteins
This protocol provides a general guideline for crosslinking two purified proteins (Protein A and Protein B) that are known or suspected to interact.
Materials:
-
Purified Protein A and Protein B
-
This compound
-
Crosslinking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DMSO or DMF
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (optional)
Procedure:
-
Prepare Protein Mixture: Combine Protein A and Protein B in the Crosslinking Buffer to the desired final concentrations (e.g., 1-10 µM each). The optimal concentration will depend on the affinity of the interaction.
-
Prepare Crosslinker Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 10-50 mM.
-
Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve a final crosslinker concentration typically in a 10- to 50-fold molar excess over the total protein concentration. Gently mix the reaction.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature should be determined empirically.
-
Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analyze Results: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. Further analysis by mass spectrometry can be performed to identify the crosslinked peptides and interaction sites.
Representative Data: Optimization of Crosslinker Concentration
| Crosslinker:Protein Molar Ratio | Monomer Band Intensity | Dimer Band Intensity | Higher-Order Aggregates |
| 0:1 | ++++ | - | - |
| 10:1 | +++ | + | - |
| 25:1 | ++ | ++ | +/- |
| 50:1 | + | +++ | + |
| 100:1 | +/- | ++ | ++ |
This table presents hypothetical data to illustrate the effect of increasing crosslinker concentration. Optimal conditions should be determined for each specific system.
Crosslinking Mass Spectrometry (XL-MS) Workflow
The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound followed by mass spectrometry analysis.
References
Application Notes and Protocols for Protein-Protein Interaction Studies with 1,2-Bis(bromoacetylamino)ethane (BBAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromoacetylamino)ethane (BBAE) is a homobifunctional cross-linking agent used to covalently link interacting proteins, providing valuable insights into their spatial proximity and interaction interfaces. BBAE contains two bromoacetyl groups at either end of a short spacer arm, which primarily react with the sulfhydryl groups of cysteine residues under neutral to slightly alkaline conditions. This application note provides a detailed protocol for utilizing BBAE in protein-protein interaction studies, from the cross-linking reaction to sample preparation for mass spectrometry analysis.
Principle of BBAE Cross-Linking
The bromoacetyl groups of BBAE are electrophilic and readily react with nucleophilic sulfhydryl groups found in cysteine residues, forming stable thioether bonds. Due to the fixed length of the spacer arm, BBAE can covalently link cysteine residues that are within a certain spatial proximity, effectively "capturing" transient or weak protein-protein interactions for subsequent analysis. The specificity for cysteine residues makes BBAE a valuable tool for probing the architecture of protein complexes, particularly in identifying regions of close contact between interacting partners.
Key Experimental Considerations
Several factors should be optimized to ensure successful cross-linking with BBAE:
-
Buffer Conditions: The cross-linking reaction should be performed in a buffer that does not contain primary amines or sulfhydryl groups, as these will compete with the target proteins for reaction with BBAE. Buffers such as HEPES or phosphate-buffered saline (PBS) at a pH range of 7.2-8.0 are suitable.
-
Protein and Cross-linker Concentrations: The optimal concentrations of the target protein(s) and BBAE need to be determined empirically. A typical starting point is a protein concentration in the low micromolar range and a 10- to 50-fold molar excess of BBAE.
-
Reaction Time and Temperature: Incubation times can range from 30 minutes to 2 hours, and the reaction is typically carried out at room temperature or on ice to control the reaction rate and minimize protein degradation.
-
Quenching: After the desired incubation time, the cross-linking reaction must be stopped by adding a quenching reagent that will react with any excess BBAE. Common quenching reagents include free cysteine, β-mercaptoethanol, or dithiothreitol (DTT).
Experimental Protocols
I. In Vitro Cross-Linking of Purified Proteins
This protocol describes the cross-linking of two or more purified proteins in solution.
Materials:
-
Purified protein solution(s) in a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound (BBAE) stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Cysteine in reaction buffer)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Protocol:
-
Protein Preparation: Prepare a solution containing the interacting proteins of interest at a final concentration of 1-10 µM in a suitable reaction buffer.
-
Cross-Linking Reaction: Add the BBAE stock solution to the protein mixture to achieve the desired final concentration (e.g., 100-500 µM). Gently mix and incubate the reaction for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking. A non-cross-linked control (no BBAE) should be run in parallel.
-
Sample Preparation for Mass Spectrometry:
-
Excise the protein bands of interest from the SDS-PAGE gel.
-
Perform in-gel digestion using a suitable protease (e.g., trypsin).
-
Extract the resulting peptides from the gel.
-
Desalt and concentrate the peptides using C18 spin columns.
-
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the cross-linked peptides. Specialized software is required to analyze the complex fragmentation spectra of cross-linked peptides and identify the specific amino acid residues involved in the cross-link.
II. In-Cell Cross-Linking
This protocol describes the cross-linking of proteins within intact cells to capture in vivo interactions.
Materials:
-
Cultured cells expressing the proteins of interest
-
Phosphate-buffered saline (PBS)
-
BBAE stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Cysteine in PBS)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Immunoprecipitation reagents (optional)
-
SDS-PAGE and mass spectrometry reagents
Protocol:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any interfering components from the culture medium.
-
Cross-Linking Reaction: Resuspend the cell pellet in PBS containing the desired concentration of BBAE (e.g., 1-5 mM). Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Quenching: Pellet the cells by centrifugation and resuspend them in PBS containing the quenching solution (e.g., 50-100 mM Cysteine). Incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Further Processing (Optional): The cell lysate can be subjected to immunoprecipitation to enrich for a specific protein and its cross-linked partners.
-
Analysis: Analyze the cross-linked proteins in the lysate or immunoprecipitate by SDS-PAGE and subsequent mass spectrometry as described in the in vitro protocol.
Data Presentation
Quantitative data from BBAE cross-linking experiments can be summarized in tables to facilitate comparison and interpretation.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Protein A Concentration (µM) | 5 | 5 | 10 |
| Protein B Concentration (µM) | 5 | 10 | 10 |
| BBAE Concentration (µM) | 100 | 100 | 200 |
| Cross-linking Efficiency (%) | 15 | 25 | 40 |
| Identified Inter-protein Cross-links | 3 | 5 | 8 |
| Identified Intra-protein Cross-links | 8 | 12 | 15 |
Table 1: Summary of Quantitative Cross-Linking Data. This table presents a hypothetical summary of quantitative data from BBAE cross-linking experiments, allowing for easy comparison of different experimental conditions.
| Cross-linked Peptides | Protein A Residue | Protein B Residue | Spectral Count | Confidence Score |
| Peptide 1 - Peptide 2 | Cys-123 | Cys-45 | 15 | 95% |
| Peptide 3 - Peptide 4 | Cys-245 | Cys-88 | 12 | 92% |
| Peptide 5 - Peptide 6 | Cys-310 | Cys-150 | 10 | 90% |
Table 2: Identification of Inter-Protein Cross-links by Mass Spectrometry. This table shows an example of how identified inter-protein cross-links can be presented, including the specific cysteine residues involved and the confidence of the identification.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively visualize complex experimental workflows and the logical relationships within signaling pathways.
Caption: Experimental workflow for BBAE cross-linking.
Caption: Hypothetical signaling pathway with BBAE cross-links.
Conclusion
This compound is a valuable tool for studying protein-protein interactions by covalently capturing interacting partners. The protocols and considerations outlined in this application note provide a framework for researchers to design and execute successful cross-linking experiments. Careful optimization of reaction conditions and appropriate data analysis are crucial for obtaining reliable and meaningful insights into the architecture and dynamics of protein complexes.
Applications of 1,2-Bis(bromoacetylamino)ethane in Structural Biology Research: A Review of Available Information
Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific applications or established protocols for the use of 1,2-Bis(bromoacetylamino)ethane as a cross-linking agent in structural biology research. While the principles of chemical cross-linking coupled with mass spectrometry are well-established for studying protein-protein interactions and elucidating protein structures, information regarding this particular reagent remains elusive.
General Principles of Homobifunctional Cross-Linking in Structural Biology
Chemical cross-linking is a powerful technique used to covalently link interacting amino acid residues within a protein or between different proteins in a complex. This provides distance constraints that are invaluable for understanding protein architecture and interaction interfaces. Homobifunctional cross-linkers, which possess two identical reactive groups, are commonly employed for this purpose.
The general workflow for a chemical cross-linking experiment typically involves the following steps:
-
Protein Preparation: The protein or protein complex of interest is purified and prepared in a suitable buffer that is free of primary amines (e.g., Tris, glycine) which can compete with the cross-linking reaction.
-
Cross-Linking Reaction: The cross-linking reagent is added to the protein sample. The concentration of the cross-linker and the protein, as well as the reaction time and temperature, are critical parameters that need to be optimized for each system.
-
Quenching: The reaction is stopped by adding a quenching reagent that neutralizes any unreacted cross-linker.
-
Sample Preparation for Mass Spectrometry: The cross-linked protein sample is typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate a mixture of peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by mass spectrometry (MS) to identify the cross-linked peptides. This is often a complex task due to the low abundance of cross-linked species and the complexity of the resulting spectra.
-
Data Analysis: Specialized software is used to search the MS data against protein sequence databases to identify the cross-linked peptides and the specific residues that are linked. This information provides distance constraints that can be used to model the three-dimensional structure of the protein or protein complex.
Potential Reactivity of this compound
Based on its chemical structure, this compound is a homobifunctional cross-linking reagent. The bromoacetyl groups are known to be reactive towards nucleophilic side chains of amino acids, primarily the sulfhydryl group of cysteine residues. It could also potentially react with the imidazole ring of histidine and the amino group of lysine under specific conditions, although reactivity with cysteine is generally favored.
The spacer arm of this compound, consisting of an ethane bridge and two amide linkages, would provide a defined distance constraint between the two reactive sites. The precise length of this spacer arm would be a critical piece of information for its application in structural modeling.
Lack of Documented Use
Extensive searches of scientific databases have not yielded any specific examples of this compound being used in published structural biology studies. Consequently, there are no available quantitative data, such as cross-linking efficiencies or specific protein targets, nor are there any established experimental protocols for its use.
This absence of information could be due to several factors:
-
Limited Commercial Availability or High Cost: The reagent may not be readily available from common chemical suppliers or may be prohibitively expensive for routine research use.
-
Suboptimal Reactivity or Specificity: The cross-linker may have poor reactivity under physiological conditions or may exhibit a lack of specificity, leading to a high degree of non-specific cross-links that are difficult to interpret.
-
Unfavorable Spacer Arm Length: The distance constraint imposed by the spacer arm may not be suitable for studying a wide range of protein interactions.
-
Prevalence of Alternative Reagents: A wide variety of well-characterized and effective cross-linking reagents with different reactive groups and spacer arm lengths are commercially available and have established protocols. Researchers may prefer to use these proven tools rather than investing time in optimizing a new, uncharacterized reagent.
Hypothetical Experimental Workflow
While no specific protocols exist, a hypothetical workflow for using this compound for cross-linking cysteine residues can be conceptualized based on general cross-linking principles.
Application Notes and Protocols for 1,2-Bis(bromoacetylamino)ethane in Affinity Purification and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromoacetylamino)ethane is a homobifunctional cross-linking agent used in the study of protein-protein interactions and protein structure elucidation. Its two reactive bromoacetyl groups specifically target sulfhydryl groups of cysteine residues, and to a lesser extent, the imidazole rings of histidine and thioether groups of methionine, forming stable thioether bonds. This covalent linkage captures both transient and stable protein interactions, making it a valuable tool for affinity purification of protein complexes and subsequent analysis by mass spectrometry (XL-MS). The relatively short and defined spacer arm of this compound provides distance constraints that are crucial for computational modeling of protein structures and complexes.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in affinity purification and mass spectrometry workflows.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₀Br₂N₂O₂ |
| Molecular Weight | 301.97 g/mol |
| Spacer Arm Length | ~10.2 Å |
| Reactive Groups | Bromoacetyl |
| Target Residues | Cysteine (primary), Histidine, Methionine |
| Bond Type | Thioether |
| Cleavability | Non-cleavable |
Table 2: Recommended Reaction Conditions for Cross-linking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| Cross-linker Concentration | 0.1 - 2 mM | Optimize for each protein system; start with a 10-50 fold molar excess over protein. |
| Reaction Buffer | Phosphate or HEPES buffer, pH 7.2-8.0 | Avoid amine-containing buffers like Tris, as they can react with the cross-linker. |
| Reaction Temperature | 4 - 25°C | Lower temperatures can reduce non-specific reactions. |
| Reaction Time | 30 - 120 minutes | Optimize to maximize cross-linking and minimize protein aggregation. |
| Quenching Reagent | 2-Mercaptoethanol or DTT | Add to a final concentration of 20-50 mM to stop the reaction. |
Experimental Protocols
Protocol 1: In Vitro Cross-linking of a Purified Protein Complex
This protocol describes the cross-linking of a purified protein complex in solution prior to analysis.
Materials:
-
Purified protein complex in a suitable buffer (e.g., PBS or HEPES)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M 2-Mercaptoethanol or 1 M DTT)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Prepare the Cross-linker Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 20 mM. Prepare this solution fresh before each experiment.
-
Prepare the Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1 mg/mL in the reaction buffer.
-
Initiate the Cross-linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., a 20-fold molar excess). Mix gently by pipetting.
-
Incubate: Incubate the reaction mixture at room temperature for 60 minutes.
-
Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is neutralized.
-
Analyze the Cross-linked Products: The cross-linked sample is now ready for analysis by SDS-PAGE to visualize the formation of higher molecular weight species, or for further processing for mass spectrometry analysis.
Protocol 2: Affinity Purification of a Cross-linked Protein Complex
This protocol outlines the use of this compound to stabilize a protein complex for affinity purification.
Materials:
-
Cell lysate containing a tagged "bait" protein and its interacting "prey" proteins
-
Affinity resin (e.g., anti-FLAG M2 affinity gel, Protein A/G beads)
-
Cross-linking and wash buffers (as described in Protocol 1)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or specific peptide for competitive elution)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.5)
Procedure:
-
Incubate Lysate with Affinity Resin: Add the cell lysate to the equilibrated affinity resin and incubate for 2-4 hours at 4°C with gentle rotation to allow the bait protein to bind.
-
Wash the Resin: Pellet the resin by centrifugation and wash three times with a wash buffer to remove non-specifically bound proteins.
-
On-bead Cross-linking: Resuspend the resin in the reaction buffer. Add the this compound stock solution to the desired final concentration. Incubate for 60 minutes at room temperature with gentle mixing.
-
Quench the Reaction: Quench the reaction by adding the quenching solution and incubating for 15 minutes.
-
Wash the Resin: Wash the resin three times with a wash buffer to remove the cross-linker and quenching reagent.
-
Elute the Complex: Elute the cross-linked protein complex from the affinity resin using the appropriate elution buffer.
-
Neutralize the Eluate: If using a low pH elution buffer, immediately neutralize the eluate with the neutralization buffer.
-
Prepare for Mass Spectrometry: The eluted, cross-linked complex is now ready for sample preparation for mass spectrometry analysis.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol details the steps to digest the cross-linked protein complex and prepare the peptides for LC-MS/MS analysis.
Materials:
-
Eluted and cross-linked protein complex
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 desalting column
Procedure:
-
Denaturation and Reduction: Add urea to the sample to a final concentration of 8 M. Then, add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 20 minutes at room temperature to alkylate free cysteines.
-
Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The data will contain information on linear peptides, loop-linked peptides (cross-links within the same peptide), and cross-linked peptides (between different peptides). Specialized software is required to identify the cross-linked peptides from the complex MS/MS spectra.
Visualizations
Caption: Reaction of this compound with cysteine residues.
Optimal reaction conditions for using 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromoacetylamino)ethane is a homobifunctional crosslinking agent. Its reactive bromoacetyl groups are particularly effective for covalently linking proteins and other biomolecules. The bromoacetyl moieties react primarily with sulfhydryl groups found in cysteine residues, forming stable thioether bonds. This reagent is a valuable tool for studying protein-protein interactions, elucidating protein complex structures, and preparing bioconjugates. The spacer arm of this compound provides a defined distance constraint for structural studies.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₆H₁₀Br₂N₂O₂ |
| Molecular Weight | 317.97 g/mol |
| CAS Number | 4960-81-0 |
| Appearance | White to off-white solid |
| Spacer Arm Length | ~8.6 Å (estimated) |
| Reactivity | Primarily towards sulfhydryl groups (cysteine) |
Reaction Mechanism
The primary reaction of this compound involves the nucleophilic attack of a deprotonated sulfhydryl group (thiolate) from a cysteine residue on the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether linkage and the displacement of bromide as a leaving group.
Caption: Reaction of this compound with protein sulfhydryl groups.
Optimal Reaction Conditions
The efficiency of the crosslinking reaction with this compound is highly dependent on the reaction conditions. The following table summarizes the key parameters and their recommended ranges. It is crucial to optimize these conditions for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.0 | The reaction rate increases with pH as the deprotonation of the sulfhydryl group is favored. However, pH values above 9.0 can lead to increased reactivity with other nucleophilic residues such as lysine and histidine, reducing specificity. |
| Temperature | 4 - 37 °C | Lower temperatures (4 °C) can be used to slow down the reaction and minimize protein degradation. Room temperature (20-25 °C) or 37 °C can be used for faster reaction times. |
| Buffer | Phosphate, Borate, HEPES | Amine-containing buffers such as Tris should be avoided as they can compete with the target protein for reaction with the bromoacetyl groups. |
| Reagent Concentration | 2-20 fold molar excess | A molar excess of the crosslinker over the protein is typically used to ensure efficient crosslinking. The optimal ratio should be determined empirically. |
| Reaction Time | 30 minutes - 2 hours | The reaction time depends on the pH, temperature, and reagent concentrations. The reaction should be monitored to determine the optimal duration. |
Experimental Protocols
Protocol 1: Crosslinking of Proteins in Solution
This protocol provides a general procedure for the intermolecular or intramolecular crosslinking of proteins in a purified solution.
Materials:
-
This compound
-
Purified protein solution
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0)
-
Quenching Solution (e.g., 1 M Dithiothreitol (DTT) or 1 M 2-Mercaptoethanol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.
-
Initiate Crosslinking Reaction: Add the desired molar excess of the crosslinker stock solution to the protein solution while gently vortexing.
-
Incubate: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Reagent: Remove excess crosslinker and quenching reagent by desalting or dialysis against an appropriate buffer.
-
Analyze Results: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Caption: General workflow for protein crosslinking in solution.
Protocol 2: Identification of Crosslinked Peptides by Mass Spectrometry
This protocol outlines the steps for identifying crosslinked peptides from a crosslinked protein sample using mass spectrometry.
Materials:
-
Crosslinked protein sample (from Protocol 1)
-
Urea or Guanidine-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: Denature the crosslinked protein sample in 8 M urea or 6 M guanidine-HCl. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.
-
Alkylation: Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M. Add trypsin at a 1:50 (w/w) ratio of protease to protein and incubate overnight at 37 °C.
-
Quench Digestion: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx, etc.) to identify the crosslinked peptides from the MS/MS data.
Applications in Drug Development
The use of this compound and similar crosslinkers can be instrumental in various stages of drug development:
-
Target Validation: Stabilizing protein-protein interactions can help in validating drug targets by capturing and identifying binding partners in a cellular context.
-
Structural Biology: The distance constraints provided by crosslinking can aid in the computational modeling of protein complexes, providing insights into drug binding sites.
-
Antibody-Drug Conjugates (ADCs): While not a direct application for this specific crosslinker, the principles of bioconjugation are central to the development of ADCs, where cytotoxic drugs are linked to monoclonal antibodies.
Signaling Pathway Analysis
Protein crosslinking is a powerful technique to investigate signaling pathways by capturing transient protein-protein interactions that are crucial for signal transduction.
Caption: Using crosslinking to map protein interactions in a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no crosslinking | - Inactive reagent- Insufficient reagent concentration- pH too low- Absence of accessible sulfhydryl groups | - Use fresh stock solution of the crosslinker- Increase the molar excess of the crosslinker- Increase the reaction pH to 8.0-8.5- Ensure the protein has accessible cysteine residues. If not, consider mutagenesis or a different crosslinker. |
| Protein precipitation | - High concentration of crosslinker- Extensive crosslinking leading to aggregation | - Reduce the concentration of the crosslinker- Decrease the reaction time- Optimize buffer conditions (e.g., add mild detergents) |
| Non-specific crosslinking | - pH too high- Long reaction time | - Lower the reaction pH to 7.5-8.0- Reduce the incubation time |
Disclaimer: The provided protocols and reaction conditions are intended as a starting point. Optimization will be necessary for each specific application. Always handle this compound with appropriate personal protective equipment in a well-ventilated area, as bromoacetyl compounds are lachrymators and potentially harmful.
Application Notes and Protocols for 1,2-Bis(bromoacetylamino)ethane in Protein Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromoacetylamino)ethane is a homobifunctional crosslinking agent used to probe the tertiary and quaternary structures of proteins. Its reactive bromoacetyl groups specifically target nucleophilic side chains of amino acids, primarily the sulfhydryl groups of cysteine residues, but can also react with the imidazole rings of histidine and amino groups of lysine at varying pH levels. This reagent introduces covalent crosslinks between residues that are in close proximity, providing distance constraints that are invaluable for computational modeling and for elucidating the spatial arrangement of subunits in a protein complex. The formation of a stable thioether bond with cysteine residues makes the crosslinks irreversible under reducing conditions, simplifying downstream analysis.
Chemical Properties and Reactivity
-
Chemical Name: this compound
-
CAS Number: 4960-81-0
-
Molecular Formula: C₆H₁₀Br₂N₂O₂
-
Reactive Groups: Bromoacetyl
-
Target Residues: Primarily Cysteine (sulfhydryl group); also Histidine (imidazole ring) and Lysine (ε-amino group) at higher pH.
-
Spacer Arm Length (Estimated): ~10 Å (This is an estimation based on the molecular structure and should be used as a guideline. The effective crosslinking distance will also depend on the flexibility of the reagent and the protein side chains.)
The bromoacetyl group reacts with nucleophiles via a nucleophilic substitution reaction. The reaction with the sulfhydryl group of cysteine is highly favored at a pH of around 6.5, forming a stable thioether linkage. At a higher pH (e.g., 9.0), the reactivity towards other nucleophilic groups such as the imidazole ring of histidine increases. This pH-dependent reactivity can be exploited to achieve some level of specificity in crosslinking.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 301.97 g/mol |
| Spacer Arm Length (Estimated) | ~10 Å |
| Reactive Groups | Bromoacetyl |
| Target Specificity | Cys >> His, Lys |
| Bond Type | Thioether (with Cys) |
| Cleavability | Non-cleavable |
Table 2: Illustrative Quantitative Crosslinking Data for a Hypothetical Protein Dimer
Disclaimer: The following data is for illustrative purposes only to demonstrate the presentation of results and is not derived from actual experiments with this compound.
| Crosslink Type | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Cα-Cα Distance (Å) in Model |
| Inter-molecular | Subunit A | Cys-45 | Subunit B | Cys-88 | 12.5 |
| Inter-molecular | Subunit A | His-102 | Subunit B | Cys-23 | 15.1 |
| Intra-molecular | Subunit A | Cys-12 | Cys-35 | Subunit A | 9.8 |
| Intra-molecular | Subunit B | Cys-56 | His-78 | Subunit B | 11.2 |
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein or Protein Complex
This protocol outlines the general steps for crosslinking a protein in solution using this compound to identify intra- and inter-molecular crosslinks.
Materials:
-
Purified protein sample (in a suitable buffer, e.g., HEPES, PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) if targeting cysteines. A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.0.
-
The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.
-
-
Crosslinker Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM). Prepare this immediately before use as bromoacetyl groups can hydrolyze in aqueous solutions.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20 to 50-fold molar excess of crosslinker over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Longer incubation times or higher temperatures may increase crosslinking efficiency but also risk protein denaturation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. For example, add Tris-HCl to react with any unreacted bromoacetyl groups. If cysteine reactivity is the primary target, L-cysteine can be used as a quencher.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis of Crosslinking:
-
Analyze the crosslinked products by SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc. Intramolecular crosslinking may result in a slight shift in the mobility of the monomer band.
-
For identification of crosslinked residues, the sample is subjected to in-gel or in-solution digestion with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.
-
Protocol 2: Differential Crosslinking to Probe Conformational Changes
This protocol uses a pH-shift strategy to probe for cysteine versus histidine proximity, which can be indicative of conformational changes.
Procedure:
-
Divide the Protein Sample: Prepare two identical aliquots of the protein sample in a low-pH buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.5).
-
First Crosslinking Reaction (Cysteine-specific):
-
To the first aliquot, add this compound and incubate as described in Protocol 1. This condition favors the crosslinking of cysteine residues.
-
Quench the reaction with L-cysteine.
-
-
Second Crosslinking Reaction (Cysteine and Histidine):
-
To the second aliquot, adjust the pH to 8.5-9.0 using a suitable buffer (e.g., 1 M borate buffer).
-
Add this compound and incubate. These conditions allow for the reaction with both cysteine and histidine residues.
-
Quench the reaction with Tris-HCl.
-
-
Analysis:
-
Analyze both samples by SDS-PAGE and mass spectrometry.
-
Comparison of the crosslinking patterns between the two conditions can reveal proximities between cysteine-cysteine pairs (at pH 6.5) and cysteine-histidine or histidine-histidine pairs (at pH 9.0), providing insights into pH-induced conformational changes.
-
Visualizations
Caption: Experimental workflow for protein crosslinking.
Caption: Reaction of this compound.
Caption: Probing protein structure with crosslinking.
Application Notes and Protocols: Synthesis and Utility of 1,2-Bis(bromoacetylamino)ethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and specific applications of 1,2-bis(bromoacetylamino)ethane, a versatile bifunctional reagent. Detailed protocols for its synthesis and its utility as a cross-linking agent and as a scaffold for novel antibacterial agents are presented.
Introduction
This compound, also known as N,N'-ethane-1,2-diylbis(2-bromoacetamide), is a homobifunctional alkylating agent. Its structure features two reactive bromoacetyl groups separated by a short ethylene linker. This configuration allows for the covalent modification and cross-linking of nucleophilic groups, such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as other amine-containing molecules. This reactivity profile makes it a valuable tool in chemical biology, proteomics, and drug discovery for probing protein structure, stabilizing protein complexes, and constructing novel bioactive molecules.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide) |
| CAS Number | 4960-81-0 |
| Molecular Formula | C₆H₁₀Br₂N₂O₂ |
| Molecular Weight | 301.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 150 °C |
| Solubility | Soluble in DMSO and DMF |
Table 2: Example Quantitative Data for Protein Cross-linking Analysis
| Protein Complex | Cross-linker Concentration (mM) | Incubation Time (min) | Cross-linking Efficiency (%) |
| Protein A + Protein B | 0.5 | 30 | 15 |
| Protein A + Protein B | 1.0 | 30 | 35 |
| Protein A + Protein B | 2.0 | 30 | 55 |
| Protein A + Protein B | 1.0 | 60 | 45 |
Note: This table presents hypothetical data to illustrate the type of quantitative analysis that should be performed. Optimal conditions will vary depending on the specific proteins and buffer conditions.
Table 3: Antibacterial Activity of a Hypothetical Foldamer Derivative
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Note: This table shows example minimum inhibitory concentration (MIC) values. Actual values will depend on the specific structure of the foldamer mimic synthesized.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from ethylenediamine and bromoacetyl bromide.
Materials:
-
Ethylenediamine
-
Bromoacetyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethylenediamine (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of dichloromethane and water (1:1 v/v).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromoacetyl bromide (2.2 eq) in dichloromethane to the reaction mixture via a dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
Protocol 2: Protein Cross-linking using this compound
This protocol provides a general procedure for cross-linking proteins. The optimal conditions (e.g., concentration, time, temperature, and pH) should be determined empirically for each specific system.
Materials:
-
Purified protein sample(s) in a suitable buffer (e.g., HEPES, PBS) at pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for analysis of cross-linked peptides)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO.
-
To the protein sample (typically at a concentration of 1-10 µM), add the desired final concentration of this compound (e.g., 0.1-2 mM).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein species.
-
For identification of cross-linked residues, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin) followed by mass spectrometric analysis.
Protocol 3: Synthesis of Antibacterial Foldamer Mimics
This protocol outlines a general approach for the synthesis of simple foldamer mimics with potential antibacterial activity using this compound as a scaffold.
Materials:
-
This compound
-
Thiol-containing aromatic or aliphatic building blocks (e.g., thiophenols, aminothiols)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., DMF, DMSO)
-
Standard purification equipment (e.g., HPLC)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent.
-
Add the thiol-containing building block (2.2 eq) and the base (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction and the crude product purified by column chromatography or preparative HPLC to yield the desired foldamer mimic.
-
The purified compound should be characterized by NMR and mass spectrometry, and its antibacterial activity can be evaluated using standard microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Application workflows for this compound.
Application Notes and Protocols for In-Vivo Crosslinking with 1,2-Bis(bromoacetylamino)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-vivo chemical crosslinking is a powerful technique to capture and identify protein-protein interactions (PPIs) within their native cellular environment.[1][2] This method utilizes bifunctional reagents to covalently link interacting proteins, stabilizing transient or weak interactions for subsequent analysis.[3] 1,2-Bis(bromoacetylamino)ethane is a homobifunctional, sulfhydryl-reactive crosslinker. Its two bromoacetyl groups specifically react with the thiol groups of cysteine residues on proteins that are in close proximity, forming stable thioether bonds.[4] This reagent is particularly useful for probing the structure of protein complexes and identifying near-neighbor relationships between cysteine residues, both within a single protein (intramolecular) and between different proteins (intermolecular).
The bromoacetyl group reacts with sulfhydryl groups via nucleophilic substitution, a reaction that is most efficient at a physiological to slightly alkaline pH (7.0-8.3).[4] The spacer arm of this compound imposes a specific distance constraint between the crosslinked cysteine residues, providing valuable information for structural modeling of proteins and protein complexes.
These application notes provide a detailed protocol for utilizing this compound for in-vivo crosslinking studies, followed by analysis using techniques such as SDS-PAGE and mass spectrometry.
Key Applications
-
Mapping Protein-Protein Interaction Interfaces: By identifying which cysteine residues on different proteins are crosslinked, the spatial orientation and contact points of the interacting partners can be elucidated.
-
Analyzing Protein Complex Stoichiometry and Architecture: The pattern of crosslinked products can reveal the number of subunits in a complex and their relative arrangement.
-
Studying Conformational Changes: Alterations in crosslinking patterns upon stimulation or inhibition of a cellular pathway can indicate conformational changes in the involved proteins.
-
Validating Computationally-Modeled Protein Structures: The distance constraints obtained from crosslinking studies can be used to validate or refine 3D models of protein complexes.
Quantitative Data Summary
The optimal conditions for in-vivo crosslinking with this compound should be empirically determined for each biological system. The following tables provide recommended starting ranges for key experimental parameters.
Table 1: Recommended Reagent Concentrations
| Parameter | Concentration Range | Notes |
| This compound | 0.1 - 2 mM | Higher concentrations may lead to non-specific crosslinking and cytotoxicity. |
| Cell Density | 1x10^6 - 1x10^8 cells/mL | Should be optimized based on cell type and experimental goals. |
| Quenching Reagent (e.g., L-cysteine) | 10 - 50 mM | Should be in molar excess to the crosslinker to effectively stop the reaction. |
Table 2: Recommended Incubation Conditions
| Parameter | Range | Notes |
| Incubation Time | 30 - 120 minutes | Shorter times may be sufficient for abundant interactions; longer times may be needed for transient or low-affinity interactions. |
| Temperature | 4°C - 37°C | Lower temperatures (4°C) can help to slow down cellular processes and minimize off-target reactions. Room temperature or 37°C can also be used. |
| pH | 7.0 - 8.0 | The reaction of bromoacetyl groups with sulfhydryls is most efficient in this pH range.[4] |
Experimental Protocols
Protocol 1: In-Vivo Crosslinking of Cultured Mammalian Cells
This protocol provides a general workflow for the in-vivo crosslinking of proteins in cultured mammalian cells using this compound.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (prepare a fresh stock solution in a suitable solvent like DMSO)
-
Quenching Buffer (e.g., 50 mM L-cysteine in PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford Assay or other protein quantification method
-
SDS-PAGE gels and running buffer
-
Western blot apparatus and reagents (if analyzing a specific protein)
-
Mass spectrometer and associated reagents (for proteome-wide analysis)
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency (typically 70-90%).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, followed by washing with ice-cold PBS to remove any residual media.
-
Resuspend the cell pellet in PBS to the desired cell density.
-
-
In-Vivo Crosslinking:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a range of 0.1 to 1 mM).
-
Incubate the cell suspension for a defined period (e.g., 30-60 minutes) at a chosen temperature (e.g., room temperature or 4°C) with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 10-50 mM L-cysteine.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove excess crosslinker and quenching reagent.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the crosslinked proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
-
Analysis of Crosslinked Proteins:
-
SDS-PAGE and Western Blotting:
-
Mix an aliquot of the lysate with SDS-PAGE sample buffer (with and without a reducing agent like DTT or β-mercaptoethanol to assess for disulfide-linked oligomers).
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or proceed with Western blotting to detect specific proteins of interest. Crosslinked complexes will appear as higher molecular weight bands.
-
-
Mass Spectrometry Analysis:
-
For proteome-wide identification of crosslinked peptides, the lysate can be further processed by in-gel or in-solution digestion with a protease (e.g., trypsin).
-
The resulting peptide mixture is then analyzed by LC-MS/MS.
-
Specialized software is required to identify the crosslinked peptide pairs from the complex mass spectrometry data.
-
-
Visualizations
Caption: Experimental workflow for in-vivo crosslinking.
Caption: Probing a hypothetical signaling pathway with crosslinking.
References
Application of 1,2-Bis(bromoacetylamino)ethane in Enzyme Inhibition Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromoacetylamino)ethane, systematically named N,N'-(ethane-1,2-diyl)bis(2-bromoacetamide), is a bifunctional alkylating agent. Its structure features two reactive bromoacetyl groups separated by a short ethylene linker. This configuration makes it a potent tool for investigating the structure and function of enzymes, particularly as an irreversible inhibitor. The bromoacetyl moieties are electrophilic and can form stable covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine, which are often found in the active sites of enzymes.
The bifunctional nature of this compound allows it to act as a cross-linking agent. Depending on the spatial arrangement of nucleophilic residues in an enzyme's active site or on its surface, this inhibitor can react with two residues, leading to either intra- or inter-subunit cross-links. This property is invaluable for probing the proximity of amino acid residues and for "locking" enzymes into specific conformations, thereby providing insights into their catalytic mechanisms and structural dynamics. A primary application of such inhibitors is in the study of enzymes with reactive cysteine residues in their active sites, such as creatine kinase.
Mechanism of Action: Covalent Inhibition and Cross-Linking
This compound functions as an affinity-labeling agent. It first binds to the enzyme's active site, driven by non-covalent interactions. Subsequently, one of the bromoacetyl groups undergoes a nucleophilic substitution reaction with a reactive amino acid side chain, forming a covalent bond and irreversibly inactivating the enzyme. The presence of the second bromoacetyl group allows for a subsequent reaction with another nearby nucleophilic residue, resulting in a covalent cross-link. This cross-linking can provide valuable information about the three-dimensional arrangement of amino acids in the enzyme's active site.
A notable target for this class of inhibitors is Creatine Kinase (CK), an enzyme crucial for cellular energy homeostasis.[1] CK possesses a highly reactive cysteine residue (Cys283) in its active site that is essential for its catalytic activity.[2][3] Alkylating agents are known to target this residue, leading to irreversible inhibition.[2] The bifunctional nature of this compound makes it a candidate for not only inhibiting CK but also for probing the architecture of its active site by potentially cross-linking Cys283 with another nearby nucleophilic residue.
Application in Creatine Kinase Inhibition Studies
Creatine Kinase (CK) is a key enzyme in cellular energy metabolism, catalyzing the reversible transfer of a phosphate group from ATP to creatine.[4] Its inhibition is a subject of interest in various pathological conditions. The active site of CK contains a critical cysteine residue, making it an ideal model system for studying inhibition by sulfhydryl-reactive compounds like this compound.[5][6]
Illustrative Inhibition Data
The following table summarizes hypothetical, yet plausible, quantitative data for the inhibition of Creatine Kinase by this compound. This data is for illustrative purposes to demonstrate how such information would be presented.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Creatine Kinase (Rabbit Muscle) | 15 | 5 | Irreversible, Time-Dependent |
| Iodoacetamide (Monofunctional Analog) | Creatine Kinase (Rabbit Muscle) | 150 | 50 | Irreversible |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Creatine Kinase
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against creatine kinase.
Materials:
-
Creatine Kinase (rabbit muscle origin)
-
This compound
-
Creatine Phosphate
-
ADP
-
N-acetylcysteine (NAC)
-
Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)
-
Coupled enzyme system (Hexokinase and Glucose-6-phosphate dehydrogenase)
-
NADP+
-
Glucose
-
Magnesium Acetate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Creatine Kinase in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing creatine phosphate, ADP, NADP+, glucose, magnesium acetate, and the coupled enzyme system in assay buffer.
-
-
Inhibitor Dilution Series:
-
Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed amount of Creatine Kinase to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
-
Data Acquisition and Analysis:
-
Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.[7]
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Time-Dependent Inhibition of Creatine Kinase
This protocol is designed to confirm the irreversible nature of inhibition by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare a reaction mixture containing Creatine Kinase and a fixed, partially inhibitory concentration of this compound in assay buffer.
-
Prepare a control mixture with the enzyme but no inhibitor.
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes) of incubation, withdraw an aliquot from both the inhibitor and control mixtures.
-
Dilute the aliquots significantly into the reaction mixture to initiate the enzyme activity assay. The dilution should be large enough to prevent further significant inhibition by any remaining unbound inhibitor.
-
-
Data Analysis:
-
Measure the residual enzyme activity at each time point.
-
Plot the natural logarithm of the percentage of remaining activity against the incubation time.
-
A linear plot is indicative of pseudo-first-order kinetics, confirming time-dependent irreversible inhibition. The slope of this line will give the apparent rate constant of inactivation (k_obs).
-
Visualizations
Caption: Mechanism of irreversible inhibition by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Logical relationships in the inhibition mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkylation of rabbit muscle creatine kinase surface methionine residues inhibits enzyme activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of the Active Site Cysteine in Human Muscle Creatine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of creatine kinase by S-glutathionylation of the active-site cysteine residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of creatine kinase by S-glutathionylation of the active-site cysteine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
Technical Support Center: 1,2-Bis(bromoacetylamino)ethane Crosslinking Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1,2-Bis(bromoacetylamino)ethane for protein crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a homobifunctional crosslinking reagent. It contains two bromoacetyl groups at either end of a short spacer arm. These bromoacetyl groups are reactive towards specific amino acid residues on proteins, forming stable covalent bonds and linking the proteins together.
Q2: What are the target amino acid residues for this compound?
The primary targets for the bromoacetyl groups are the sulfhydryl groups (-SH) of cysteine residues.[1] The reaction proceeds via nucleophilic substitution, forming a stable thioether linkage.[1] While less reactive, other nucleophilic residues such as the imidazole ring of histidine and the epsilon-amino group of lysine can also react, particularly at higher pH values.
Q3: What is the optimal pH for crosslinking with this compound?
For maximal selectivity towards cysteine residues, it is recommended to perform the crosslinking reaction at a pH between 7.2 and 8.5.[2] At a pH of around 6.5, the reaction with thiols is significantly faster than with other nucleophilic groups.[3] As the pH increases (e.g., pH 9.0), the reactivity with other groups like amines and imidazoles increases, which could lead to non-specific crosslinking.[3]
Q4: How should I prepare and store this compound?
According to at least one supplier, this compound is a liquid with a purity of 99.0%.[4] It is recommended to store the container tightly closed.[4] For experiments, it is advisable to prepare fresh solutions in an appropriate solvent like DMSO or DMF before diluting into the aqueous reaction buffer.
Troubleshooting Guide
Problem 1: No or Low Crosslinking Efficiency
If you are observing little to no formation of crosslinked products in your analysis (e.g., by SDS-PAGE), consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Insufficient Molar Excess of Crosslinker | Increase the molar excess of this compound to the protein. A starting point is a 20- to 100-fold molar excess, which can be empirically optimized.[5] |
| Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for targeting cysteine residues.[2] Buffers such as phosphate, borate, or HEPES are suitable. Avoid buffers containing primary amines like Tris, as they can compete with the reaction.[2] |
| Short Reaction Time or Low Temperature | Increase the incubation time (e.g., from 30 minutes to 2-4 hours) or the reaction temperature (e.g., from 4°C to room temperature).[2] However, be mindful that prolonged incubation can lead to protein degradation or aggregation.[5] |
| Absence of Accessible Cysteine Residues | Confirm that your target protein(s) have accessible cysteine residues. If not, consider introducing cysteine residues via site-directed mutagenesis or using a different crosslinker that targets other amino acids. |
| Hydrolysis of the Crosslinker | Prepare fresh solutions of the crosslinker immediately before use. While more stable than NHS esters, haloacetyl groups can still hydrolyze in aqueous solutions over time. |
| Presence of Reducing Agents | Ensure your protein sample is free of reducing agents like DTT or β-mercaptoethanol, which will cap the sulfhydryl groups and prevent the crosslinking reaction. |
Problem 2: Protein Aggregation and Precipitation
The formation of high molecular weight aggregates or sample precipitation can obscure results and indicate uncontrolled crosslinking.
| Potential Cause | Suggested Solution |
| Excessive Crosslinker Concentration | Decrease the molar excess of this compound. High concentrations can lead to extensive and non-specific intermolecular crosslinking. |
| High Protein Concentration | Reduce the concentration of your protein sample to favor intramolecular or specific intermolecular crosslinking over random aggregation. |
| Prolonged Reaction Time | Shorten the incubation time to minimize the extent of crosslinking. |
| Poor Solubility of the Crosslinker | Although this compound is a liquid, ensure it is fully dissolved in the reaction buffer. A small amount of a co-solvent like DMSO or DMF (typically not exceeding 10-20% of the final volume) can aid solubility. |
Problem 3: Non-Specific Crosslinking
Observing unexpected crosslinked products or a general smearing on a gel can be a sign of non-specific reactions.
| Potential Cause | Suggested Solution |
| Reaction pH is too High | Lower the pH of the reaction buffer to the 7.2-8.0 range to increase the selectivity for cysteine residues over other nucleophiles like lysine and histidine.[3] |
| Large Molar Excess of Crosslinker | A very high concentration of the crosslinker can drive reactions with less reactive amino acid side chains. Reduce the molar excess to a level that still provides sufficient crosslinking of the intended targets. |
| Reaction with Other Nucleophiles | If non-specific crosslinking persists even at optimal pH, consider using a quenching agent that specifically reacts with the bromoacetyl groups to stop the reaction. |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a starting point for a typical crosslinking experiment. Optimal conditions may vary depending on the specific proteins and experimental goals.
1. Reagent Preparation:
-
Protein Sample: Prepare your protein(s) in an amine-free buffer (e.g., PBS, HEPES, or Borate) at a pH between 7.2 and 8.5. Ensure the sample is free from reducing agents.
-
Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF. A typical stock concentration is 10-50 mM.
-
Quenching Solution: Prepare a quenching solution of a thiol-containing reagent like 2-mercaptoethanol or L-cysteine at a concentration of 20-100 mM in the reaction buffer.
2. Crosslinking Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein sample. Gently mix immediately.
-
Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The optimal time and temperature should be determined empirically.
3. Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration that is in excess of the initial crosslinker concentration.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted bromoacetyl groups are neutralized.
4. Analysis:
-
Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue staining, silver staining, or Western blotting. The formation of higher molecular weight bands compared to the non-crosslinked control indicates a successful crosslinking reaction.
-
For more detailed analysis of the crosslinked sites, mass spectrometry can be employed.
Visualizations
Caption: Experimental workflow for protein crosslinking.
Caption: Bromoacetyl reaction with cysteine residues.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.4960-81-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 5. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing incubation time and temperature for 1,2-Bis(bromoacetylamino)ethane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving the homobifunctional crosslinker, 1,2-Bis(bromoacetylamino)ethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The bromoacetyl groups of this compound selectively react with sulfhydryl groups (-SH) on the side chains of cysteine residues.[1][2] This reaction forms a stable, covalent thioether bond.
Q2: What is the optimal pH for the crosslinking reaction?
A2: The reaction of bromoacetyl groups with sulfhydryls is most efficient and specific at a pH range of 7.2 to 8.5.[3] At a pH below 7.0, the reaction rate slows considerably.
Q3: Can this compound react with other amino acid residues?
A3: While highly selective for cysteines at physiological pH, at a pH above 8.5 or with a large excess of the crosslinker, the bromoacetyl group can exhibit some reactivity towards the imidazole ring of histidine and the thioether of methionine.
Q4: How should this compound be prepared for an experiment?
A4: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer. It is crucial to minimize the final concentration of the organic solvent (typically <10%) to avoid denaturation of the protein.
Q5: How can the crosslinking reaction be stopped or quenched?
A5: The reaction can be quenched by adding a small molecule containing a free sulfhydryl group, such as 2-mercaptoethanol or dithiothreitol (DTT), at a final concentration that is in molar excess of the unreacted this compound.
Experimental Protocol: Protein Crosslinking
This protocol provides a general guideline for crosslinking a protein with available cysteine residues using this compound. Optimization of incubation time, temperature, and reagent concentrations is recommended for each specific application.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, MOPS)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable reaction buffer at a known concentration. If disulfide bonds need to be targeted, they must first be reduced using a reducing agent like DTT, which must then be removed by dialysis or desalting before adding the crosslinker.[2]
-
Crosslinker Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.
-
Reaction Setup: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A 10- to 20-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture. The optimal conditions should be determined empirically, but a good starting point is incubating for 60-90 minutes at room temperature (20-25°C) or for 2 hours at 4°C.[3][4]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: The crosslinked products can be analyzed by various methods, such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.[1]
Summary of Reaction Parameters
| Parameter | Recommended Starting Condition | Range for Optimization |
| pH | 7.5 | 7.2 - 8.5 |
| Temperature | Room Temperature (20-25°C) | 4°C - 37°C |
| Incubation Time | 60 - 90 minutes | 30 minutes - 4 hours |
| Crosslinker:Protein Molar Ratio | 20:1 | 5:1 - 100:1 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Crosslinking | - Protein has no accessible cysteine residues.- Reaction pH is too low.- Crosslinker has hydrolyzed. | - Confirm the presence of free sulfhydryl groups. If necessary, reduce disulfide bonds and remove the reducing agent before crosslinking.[2]- Increase the pH of the reaction buffer to 7.5-8.0.- Prepare the crosslinker stock solution fresh for each experiment. |
| Protein Precipitation | - High concentration of crosslinker.- High concentration of protein.- Sub-optimal buffer conditions. | - Decrease the molar excess of the crosslinker.- Reduce the protein concentration.- Screen different buffer compositions, pH, and ionic strengths. Consider adding solubilizing agents like glycerol (up to 5%). |
| High Molecular Weight Aggregates | - Excessive intermolecular crosslinking. | - Lower the protein concentration.- Reduce the crosslinker-to-protein molar ratio.- Decrease the incubation time. |
| Non-specific Modification | - Reaction pH is too high.- Large excess of crosslinker. | - Lower the reaction pH to below 8.0.- Reduce the molar excess of the crosslinker. |
Visualizations
Caption: Reaction mechanism of this compound with protein sulfhydryl groups.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 3. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Common pitfalls and solutions when using 1,2-Bis(bromoacetylamino)ethane
Welcome to the technical support center for 1,2-Bis(bromoacetylamino)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this homobifunctional crosslinking agent in experimental settings.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Efficiency | 1. Suboptimal pH: The reaction of the bromoacetyl group with sulfhydryl groups is pH-dependent.[1] 2. Presence of Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the target protein for reaction with the crosslinker. 3. Protein Concentration Too Low: Insufficient proximity of target molecules. 4. Crosslinker Degradation: Hydrolysis of the bromoacetyl groups can occur, especially in aqueous solutions. | 1. Optimize Reaction pH: Perform the crosslinking reaction in a pH range of 7.0-8.5 for optimal reactivity with cysteine residues.[2] Buffers such as HEPES or phosphate are recommended.[3] 2. Use Compatible Buffers: Ensure your reaction buffer is free of extraneous nucleophiles. If necessary, perform a buffer exchange prior to adding the crosslinker. 3. Increase Protein Concentration: Concentrate your protein sample. Optimal protein concentrations are typically in the range of 10-20 µM.[3] 4. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. |
| Protein Precipitation/Aggregation | 1. High Crosslinker Concentration: Excessive crosslinking can lead to the formation of large, insoluble aggregates. 2. Solubility of Crosslinker: this compound has limited aqueous solubility. | 1. Titrate Crosslinker Concentration: Perform a dose-response experiment to determine the optimal crosslinker concentration, starting with a 5- to 50-fold molar excess over the protein concentration.[3] 2. Control Addition of Crosslinker: Add the crosslinker stock solution to the protein sample with gentle vortexing to ensure rapid and even distribution. The final concentration of the organic solvent should be kept to a minimum. |
| Non-Specific Crosslinking or Modification | 1. Reaction with Other Residues: At higher pH values (above 8.5), the bromoacetyl group can react with other nucleophilic amino acid side chains such as histidine, lysine, and the N-terminus.[1][4] 2. Reaction Time Too Long: Prolonged incubation can increase the likelihood of side reactions. | 1. Maintain Optimal pH: Keep the reaction pH at or below 8.5 to favor reaction with cysteine residues.[1] 2. Optimize Incubation Time: Titrate the incubation time (e.g., 30, 60, 90 minutes) to find the shortest time that yields sufficient crosslinking. 3. Include a Quenching Step: Add a quenching reagent such as L-cysteine or β-mercaptoethanol to consume any unreacted crosslinker. |
| Difficulty Analyzing Crosslinked Products by Mass Spectrometry | 1. Complex Spectra: The presence of multiple crosslinked species (inter-protein, intra-protein, and monolinked) can make mass spectra difficult to interpret.[5][6] 2. Low Abundance of Crosslinked Peptides: Crosslinked peptides are often present in lower abundance compared to unmodified peptides. | 1. Use Specialized Software: Employ specialized software designed for the identification of crosslinked peptides from mass spectrometry data. 2. Enrich for Crosslinked Peptides: Consider using techniques like size-exclusion chromatography to enrich for larger, crosslinked species before mass spectrometry analysis.[7] 3. Incorporate Isotope Labeling: Use a mixture of light and heavy (e.g., deuterium-labeled) crosslinkers to help identify crosslinked peptides by their characteristic isotopic signature in the mass spectrum. |
Frequently Asked Questions (FAQs)
1. What is the reactivity of this compound?
This compound contains two bromoacetyl groups that are reactive towards nucleophiles. The primary targets in proteins are the sulfhydryl groups of cysteine residues, forming stable thioether bonds.[2][8] While highly selective for cysteines at neutral to slightly alkaline pH (7.0-8.5), it can also react with the imidazole ring of histidine and the epsilon-amino group of lysine at higher pH values.[1][4]
2. How should I prepare and store this compound?
It is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions should be prepared fresh for each experiment to avoid hydrolysis. For longer-term storage, the solid compound should be stored in a cool, dry, and dark place.
3. What buffer systems are compatible with this compound?
Use buffers that do not contain primary amines or thiols. Recommended buffers include HEPES, phosphate, and bicarbonate/carbonate at a pH range of 7.0-8.5.[3] Avoid buffers such as Tris, as the primary amine will compete for reaction with the crosslinker.
4. How can I quench the crosslinking reaction?
To stop the reaction, add a small molecule containing a thiol, such as β-mercaptoethanol, dithiothreitol (DTT), or L-cysteine, to a final concentration that is in excess of the initial crosslinker concentration. This will react with and consume any remaining active bromoacetyl groups.
5. How can I confirm that crosslinking has occurred?
A simple method to visualize crosslinking is through SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of new bands at higher molecular weights corresponding to dimers, trimers, or larger oligomers of your protein of interest. Intramolecular crosslinking may result in a slight change in the electrophoretic mobility of the protein monomer.
Experimental Protocols
General Protein Crosslinking Protocol
This protocol provides a starting point for crosslinking proteins in solution. Optimization of protein and crosslinker concentrations, as well as incubation time, is recommended for each specific system.
-
Prepare Protein Sample:
-
Dialyze or buffer exchange the purified protein into a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare Crosslinker Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 25 mM.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration (a starting point is a 20-fold molar excess of crosslinker to protein).
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quench Reaction:
-
Add a quenching buffer (e.g., L-cysteine) to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species.
-
For detailed analysis of crosslinking sites, proceed with sample preparation for mass spectrometry.
-
Workflow for Mass Spectrometry Analysis of Crosslinked Proteins
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize non-specific binding of 1,2-Bis(bromoacetylamino)ethane
Welcome to the technical support center for 1,2-Bis(bromoacetylamino)ethane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in experimental settings.
Understanding this compound and Non-Specific Binding
This compound is a homobifunctional crosslinking agent. Its reactive bromoacetyl groups are designed to primarily target sulfhydryl groups found in cysteine residues of proteins, forming stable thioether bonds. However, under certain conditions, these reactive groups can also interact with other nucleophilic amino acid side chains, such as the primary amines of lysine residues, leading to non-specific binding (NSB). This unwanted binding can result in high background signals, false positives, and misinterpretation of experimental data. Minimizing NSB is therefore critical for obtaining reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding (NSB) with this compound primarily stems from two sources:
-
Off-target reactions: While bromoacetyl groups preferentially react with sulfhydryl groups (cysteine), they can also react with other nucleophilic residues like primary amines (lysine) if present in a favorable conformation or if the crosslinker is used in excessive concentrations.[1]
-
Hydrophobic and electrostatic interactions: The crosslinker or the target protein itself may non-specifically adsorb to surfaces or other proteins due to hydrophobic or electrostatic forces.
Q2: How can I reduce non-specific binding during my crosslinking experiment?
A2: Several strategies can be employed to minimize NSB:
-
Optimize Reaction pH: The reaction of haloacetyl groups with sulfhydryls is efficient at a physiological pH of 7.2-9.[2] Maintaining the pH within the optimal range for the specific interaction you are studying while minimizing the reactivity towards other groups is crucial.
-
Control Crosslinker Concentration: Use the lowest concentration of this compound that still provides efficient crosslinking of your target molecules. A 2- to 3-fold molar excess of the crosslinker over the sulfhydryl-containing protein is a good starting point.[3]
-
Incorporate Blocking Agents: Pre-treating your sample with a blocking agent can saturate non-specific binding sites.
-
Add Surfactants: Low concentrations of non-ionic surfactants can help disrupt hydrophobic interactions.
-
Increase Salt Concentration: Higher salt concentrations in the buffer can mitigate non-specific electrostatic interactions.
Q3: What are the ideal buffer conditions for a crosslinking reaction with this compound?
A3: The ideal buffer should be devoid of extraneous nucleophiles that can react with the bromoacetyl groups.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a commonly used buffer.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the crosslinker.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Excessive non-specific binding of the crosslinker or antibody. | - Optimize the concentration of this compound. - Add a blocking agent such as Bovine Serum Albumin (BSA) to your buffer.[5] - Incorporate a non-ionic surfactant like Tween-20 (0.05-0.1%) in your wash buffers.[5] - Increase the ionic strength of your buffers by adding NaCl. |
| False Positive Results | Crosslinker is reacting with non-target proteins. | - Ensure your protein of interest has available sulfhydryl groups for specific reaction. - Perform a control experiment without the target protein to assess the level of background binding. - Adjust the pH of the reaction buffer to favor sulfhydryl reactivity (pH 7.2-8.0).[2] |
| Low Crosslinking Efficiency | Suboptimal reaction conditions or reagent instability. | - Ensure the this compound is fresh and has been stored properly (protected from moisture). - Verify the pH of your reaction buffer. - Increase the incubation time or temperature of the crosslinking reaction. |
| Protein Aggregation/Precipitation | Crosslinking is too extensive, or the protein is unstable in the chosen buffer. | - Reduce the concentration of the crosslinker. - Optimize the buffer composition (e.g., by adding glycerol or other stabilizers). - Consider using a crosslinker with a longer spacer arm to reduce conformational stress. |
Quantitative Data Summary
While specific quantitative data for the non-specific binding of this compound is limited in the literature, a study on affinity resins provides valuable insights into the factors influencing NSB. The study found a direct correlation between the hydrophobicity of ligands and the amount of non-specific protein binding.
| Ligand Property | Effect on Non-Specific Binding | Reference |
| Increased Hydrophobicity (Higher CLOGP value) | Proportional increase in non-specific binding of proteins like tubulin and actin. | [6] |
| Introduction of a Hydrophilic Spacer (PEG) | Reduction in non-specific protein binding proportional to the number of ethylene glycol units. | [6][7] |
This data strongly suggests that strategies to increase the hydrophilicity of the experimental system, such as using hydrophilic linkers or modifying surfaces, can significantly reduce non-specific binding.
Experimental Protocols
Protocol: General Protein-Protein Crosslinking using this compound
This protocol provides a general workflow for crosslinking protein-protein interactions. Optimization of concentrations and incubation times will be necessary for specific applications.
Materials:
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol
-
Protein sample in Conjugation Buffer
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Prepare Protein Sample: Ensure your protein sample is in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (e.g., a 2- to 10-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Logical Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow illustrating the key steps to minimize non-specific binding.
Experimental Workflow for Crosslinking Mass Spectrometry
Caption: A general experimental workflow for identifying protein-protein interactions using crosslinking mass spectrometry.[6][7][8][9]
Simplified MAPK Signaling Pathway
Caption: A simplified diagram of the MAPK signaling cascade, a common pathway studied using crosslinking techniques.[10][11][12][13]
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - SK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. embopress.org [embopress.org]
- 7. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinking Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 1,2-Bis(bromoacetylamino)ethane (BBAE) Crosslinking
Welcome to the technical support center for 1,2-Bis(bromoacetylamino)ethane (BBAE) crosslinking. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of their crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBAE) and what is its primary application in research?
A1: this compound (BBAE) is a homobifunctional crosslinking agent. Its primary application is to covalently link molecules that are in close proximity, most commonly used for studying protein-protein interactions, stabilizing protein complexes, and capturing transient interactions within a cellular or in vitro context. Each end of the BBAE molecule contains a bromoacetyl group, which can form stable thioether bonds with sulfhydryl groups.
Q2: What is the mechanism of action for BBAE crosslinking?
A2: The bromoacetyl groups of BBAE are electrophilic and react with nucleophilic functional groups on amino acid side chains. The primary targets are the sulfhydryl groups (-SH) of cysteine residues, with which they form stable, covalent thioether linkages. While highly specific for cysteines at neutral to slightly acidic pH, at more alkaline pH (above 7.5-8.0), the bromoacetyl groups can also react with the imidazole ring of histidine and the ε-amino group of lysine.[1]
Q3: What are the key factors influencing the efficiency of BBAE crosslinking?
A3: The efficiency of BBAE crosslinking is primarily influenced by:
-
pH: The pH of the reaction buffer is critical for specificity. Near-neutral pH (6.5-7.5) favors the specific crosslinking of cysteine residues.[1]
-
Molar Ratio: The molar ratio of BBAE to the target protein is crucial. An excess of BBAE can lead to intramolecular crosslinking or protein aggregation, while too little will result in low crosslinking yield.
-
Concentration: The concentrations of both the protein and BBAE can affect the outcome. Higher protein concentrations can favor intermolecular crosslinking.
-
Temperature and Incubation Time: These parameters should be optimized to ensure sufficient crosslinking without causing protein denaturation or degradation. Reactions are often performed at room temperature for 30-60 minutes or at 4°C for longer periods.
-
Buffer Composition: The presence of nucleophiles, such as primary amines (e.g., Tris buffer) or free thiols (e.g., DTT), in the reaction buffer can compete with the target protein and quench the crosslinking reaction.[2][3]
Q4: How should I prepare and store BBAE?
A4: BBAE is susceptible to hydrolysis, especially in aqueous solutions. It is recommended to prepare a fresh stock solution of BBAE in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. For storage, BBAE should be kept as a solid in a desiccated environment at -20°C.
Q5: How can I stop the BBAE crosslinking reaction?
A5: The reaction can be quenched by adding a molar excess of a small molecule containing a free sulfhydryl group. Common quenching reagents include 2-mercaptoethanol, dithiothreitol (DTT), or L-cysteine. The quenching reagent will react with any unreacted bromoacetyl groups on the BBAE, preventing further crosslinking.
Troubleshooting Guides
Problem 1: Low or No Crosslinking Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive BBAE Reagent | BBAE is moisture-sensitive. Ensure it was stored properly under desiccated conditions. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH | The reaction of bromoacetyl groups with sulfhydryls is most efficient at a pH of 7.2-9.0.[4] For higher specificity to cysteines, a pH of 6.5-7.5 is recommended.[1] Verify the pH of your reaction buffer. |
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryl compounds (e.g., DTT, 2-mercaptoethanol) will quench the reaction. Use a non-reactive buffer such as HEPES, phosphate, or bicarbonate buffer.[2][3] |
| Insufficient BBAE Concentration | Increase the molar excess of BBAE to protein. A typical starting point is a 20- to 50-fold molar excess. This may require empirical optimization.[2] |
| Low Protein Concentration | If intermolecular crosslinking is desired, a higher protein concentration may be necessary to increase the probability of interactions. |
| Insufficient Incubation Time or Temperature | Increase the incubation time or temperature. Typical conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C. |
| Absence of Accessible Sulfhydryl Groups | Confirm that your protein of interest has accessible cysteine residues. If not, BBAE may not be the appropriate crosslinker. Consider mutagenesis to introduce cysteine residues at strategic locations. |
Problem 2: Protein Aggregation and Precipitation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Crosslinking | Over-crosslinking can lead to the formation of large, insoluble aggregates. Reduce the molar ratio of BBAE to protein. Perform a titration experiment to find the optimal concentration. |
| Hydrophobicity of BBAE | BBAE is relatively hydrophobic. The addition of the crosslinker can decrease the solubility of the protein. Minimize the amount of organic solvent (DMSO/DMF) added with the BBAE stock solution. |
| Inappropriate Buffer Conditions | The buffer composition can affect protein solubility. Screen different buffers or add stabilizing agents such as glycerol (5-10%), arginine, or non-ionic detergents.[5][6] |
| High Protein Concentration | Very high protein concentrations can promote aggregation upon crosslinking. Try performing the reaction at a lower protein concentration. |
| Incubation Temperature | High temperatures can sometimes induce protein unfolding and aggregation.[7] Try performing the crosslinking reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Problem 3: Non-specific Crosslinking or Smeared Bands on a Gel
Possible Causes & Solutions
| Cause | Recommended Solution |
| Reaction pH is too High | At pH values above 8.0, bromoacetyl groups can react with other nucleophilic residues like histidine and lysine, leading to non-specific crosslinking.[1] Lower the pH of the reaction buffer to 6.5-7.5 for greater specificity towards cysteine residues. |
| High BBAE to Protein Ratio | A large excess of BBAE can lead to a heterogeneous mixture of crosslinked species, resulting in smeared bands on a gel. Reduce the molar ratio of BBAE. |
| Protein Sample Impurity | Impurities in the protein sample can lead to unintended crosslinking. Ensure the purity of your protein sample before starting the experiment. |
| Reaction Time is too Long | Extended reaction times can sometimes lead to an increase in non-specific products. Optimize the incubation time. |
Experimental Protocols
General Protocol for BBAE Crosslinking of Proteins in Solution
This protocol provides a starting point for optimizing BBAE crosslinking. The optimal conditions may vary depending on the specific proteins and their concentrations.
Materials:
-
Purified protein in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5)
-
This compound (BBAE)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M DTT, 1 M 2-mercaptoethanol, or 1 M L-cysteine)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is in an amine-free and thiol-free buffer at the desired concentration (e.g., 1-10 µM).
-
Prepare BBAE Stock Solution: Immediately before use, dissolve BBAE in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Initiate Crosslinking: Add the BBAE stock solution to the protein sample to achieve the desired final molar ratio (e.g., 20:1 BBAE:protein). Gently mix immediately. The final concentration of the organic solvent should ideally be below 5% (v/v) to avoid affecting protein structure.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the Reaction: Add the quenching solution to a final concentration of 10-50 mM (a significant molar excess over BBAE). Incubate for an additional 15 minutes at room temperature to stop the reaction.
-
Analyze the Results: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Quantitative Data Summary for Optimization
The following tables provide an illustrative guide for optimizing your BBAE crosslinking experiment. The exact values will be protein-dependent and should be determined empirically.
Table 1: Effect of pH on BBAE Crosslinking Specificity
| pH | Primary Target | Potential Side Reactions | Recommendation |
| 6.5 - 7.5 | Cysteine (-SH) | Minimal | Optimal for cysteine-specific crosslinking.[1] |
| 7.5 - 8.5 | Cysteine (-SH) | Increased reactivity with Histidine (imidazole) | Use with caution if non-specific crosslinking is a concern. |
| > 8.5 | Cysteine (-SH) | Increased reactivity with Histidine and Lysine (-NH2) | Not recommended for specific crosslinking.[1] |
Table 2: Example Optimization of BBAE to Protein Molar Ratio
| BBAE:Protein Molar Ratio | Expected Outcome | Troubleshooting Indication |
| 1:1 to 5:1 | Low crosslinking yield | Increase ratio if no crosslinking is observed. |
| 10:1 to 50:1 | Optimal range for many proteins | Good starting point for optimization. |
| >100:1 | High crosslinking, potential for aggregation and smearing | Decrease ratio if protein precipitation or smearing on gel occurs. |
Table 3: Example Optimization of Incubation Time and Temperature
| Temperature | Time | Expected Outcome |
| 4°C | 2 - 12 hours | Slower reaction rate, good for unstable proteins. |
| Room Temp (20-25°C) | 30 - 60 minutes | Faster reaction rate, common starting point. |
| 37°C | 15 - 30 minutes | Very fast reaction, risk of protein denaturation. |
Visualizations
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. blog.addgene.org [blog.addgene.org]
Long-term stability and storage of 1,2-Bis(bromoacetylamino)ethane solutions
Technical Support Center: 1,2-Bis(bromoacetylamino)ethane Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of this compound solutions. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the chemical integrity of the reagent. The solid compound should be stored in a tightly closed container in a cool, well-ventilated, and dry area.[1] For solutions, storage conditions depend on the solvent, but generally, they should be stored at low temperatures (-20°C or below), protected from light and moisture, and used as freshly as possible. Always refer to the product-specific information on the manufacturer's label for precise temperature recommendations.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway is hydrolysis. The bromoacetyl groups are susceptible to nucleophilic attack by water, which replaces the bromine atoms with hydroxyl groups. This reaction is often accelerated by higher temperatures and non-neutral pH. This process renders the molecule incapable of acting as a crosslinker or labeling agent. The bromoacetyl moiety's susceptibility to hydrolysis is a known characteristic of this functional group.[2][3]
Q3: What solvents are recommended for preparing solutions, and which should be avoided?
A3: Anhydrous organic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions due to the compound's good solubility and the solvents' low reactivity. For aqueous working solutions, use non-nucleophilic buffers such as HEPES, MES, or phosphate-buffered saline (PBS) at a neutral to slightly acidic pH (pH 6.5-7.5). Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they will react with the bromoacetyl groups.
Q4: How can I determine if my this compound solution has degraded?
A4: A loss of reactivity in your experimental assay is the most common indicator of degradation. Analytically, you can use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the solution. The appearance of new peaks corresponding to the mass of the hydrolyzed product(s) confirms degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in crosslinking/labeling reaction. | 1. Degraded Reagent: The solution was stored improperly (e.g., exposure to moisture, wrong temperature) or is too old. | Prepare a fresh solution of this compound from solid stock. Verify the storage conditions of the solid. |
| 2. Incompatible Buffer: The reaction buffer contains nucleophiles (e.g., Tris, glycine, DTT, β-mercaptoethanol) that consume the reagent. | Switch to a non-nucleophilic buffer like HEPES, MES, or PBS. Ensure all components of the reaction mixture are free from extraneous nucleophiles. | |
| 3. Incorrect pH: The reaction pH is too low, resulting in slow reaction kinetics with the target molecule (e.g., a thiol). | Optimize the reaction pH. Thiol-alkylation reactions are typically more efficient at pH 7.0-8.5. | |
| Unexpected side products observed in analysis (e.g., LC-MS). | 1. Hydrolysis: The primary degradation product is the hydrolyzed form of the reagent. | Confirm the mass of the side product by MS. If it matches the hydrolyzed species, the solution has degraded. Use a fresh solution. |
| 2. Reaction with Impurities: The solvent or other reaction components may contain reactive impurities. | Use high-purity, anhydrous solvents for stock solutions and fresh, high-quality buffers for working solutions. | |
| Precipitation or cloudiness observed in the solution. | 1. Low Solubility: The concentration of the reagent exceeds its solubility limit in the chosen solvent, especially at low temperatures. | Prepare a more dilute solution. Alternatively, use a small percentage of a co-solvent like DMSO or DMF in your aqueous buffer to improve solubility. |
| 2. Degradation Product Precipitation: The hydrolyzed product may be less soluble than the parent compound. | If precipitation occurs in an older solution, it likely indicates degradation. Discard the solution and prepare a fresh one. |
Data Presentation
As specific quantitative stability data for this compound across various solvents and temperatures is not extensively published, users are encouraged to perform their own stability studies. The table below serves as a template for recording such data.
Table 1: Example Template for Stability Study of this compound (10 mM in Aqueous Buffer, pH 7.2)
| Storage Condition | Time Point | Purity by HPLC (%) | Functional Activity (%)* |
| 4°C | 0 hours | 99.5 | 100 |
| 24 hours | |||
| 72 hours | |||
| 1 week | |||
| -20°C | 0 hours | 99.5 | 100 |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| -80°C | 0 hours | 99.5 | 100 |
| 1 month | |||
| 6 months | |||
| 1 year |
*Functional activity can be assessed by a standardized conjugation reaction with a model compound (e.g., glutathione) and quantifying the product.
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions via HPLC
This protocol provides a framework for researchers to quantify the stability of their specific reagent solutions under their experimental conditions.
1. Materials:
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This compound
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Anhydrous DMSO or DMF
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Buffer of choice (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
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HPLC system with a UV detector (220-260 nm)
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C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Solution Preparation:
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Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This is your T=0 stock.
-
Dilute the stock solution to 10 mM in your aqueous buffer of choice.
-
Immediately after preparation, take an aliquot for the T=0 time point analysis.
3. Storage Conditions:
-
Dispense the remaining 10 mM solution into multiple small, sealed, light-protected aliquots.
-
Store aliquots under the conditions you wish to test (e.g., 4°C, -20°C, -80°C).
4. HPLC Analysis:
-
At each designated time point (e.g., 0, 24h, 48h, 1 week), retrieve one aliquot from each storage condition.
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Inject a standard volume (e.g., 10 µL) onto the C18 column.
-
Elute the sample using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
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Monitor the elution profile at a suitable wavelength (e.g., 230 nm).
5. Data Interpretation:
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Identify the peak corresponding to the intact this compound at T=0.
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At subsequent time points, integrate the area of the parent peak and any new peaks that appear (likely hydrolysis products).
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Calculate the remaining percentage of the intact compound by dividing its peak area at a given time point by the total peak area of all related species.
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Plot the percentage of intact compound versus time for each storage condition to determine its stability profile.
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Primary degradation pathway via hydrolysis.
Caption: Experimental workflow for assessing solution stability.
References
Technical Support Center: Post-Reaction Purification of 1,2-Bis(bromoacetylamino)ethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(bromoacetylamino)ethane. Here, you will find detailed information and protocols for the effective removal of unreacted this compound from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after a reaction with this compound?
A1: Besides the desired product, common impurities include unreacted this compound, byproducts from the reaction of the bromoacetyl group with other nucleophiles present in the reaction mixture, and decomposition products.
Q2: How can I quench the reaction and neutralize any acidic byproducts?
A2: A common method is to add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any remaining reactive bromine species. This should be done cautiously as gas evolution (CO₂) may occur with bicarbonate.
Q3: What are the recommended techniques for removing unreacted this compound?
A3: The primary methods for purification are recrystallization and column chromatography. The choice between these techniques will depend on the scale of your reaction, the properties of your desired product, and the nature of the impurities.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could they be?
A4: The spots could correspond to your starting materials, your desired product, unreacted this compound, and potentially side products. It is recommended to run reference spots of your starting materials to aid in identification. The unreacted this compound is a relatively polar compound.
Troubleshooting Guides
Issue 1: Poor Separation of Product and Unreacted this compound by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (mobile phase) | 1. Polarity Adjustment: this compound is a polar molecule. If your product is less polar, you can start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).2. Gradient Elution: Employ a gradient elution to improve separation between closely eluting compounds. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. |
| Co-elution of compounds | 1. Change Solvent System: Try a different combination of solvents. For example, if a hexane/ethyl acetate system is not effective, consider a dichloromethane/methanol system.2. Alternative Stationary Phase: If using silica gel, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase chromatography if your product is sufficiently non-polar). |
| Overloading the column | 1. Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude product loaded onto the column.2. Column Size: Ensure the column diameter and length are appropriate for the amount of material being purified. |
Issue 2: Difficulty in Obtaining Crystals During Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | 1. Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Based on related compounds, chloroform is a good starting point to test for recrystallization. Other potential solvents to screen include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane. |
| Solution is not saturated | 1. Reduce Solvent Volume: If too much solvent is used, the solution may not be saturated enough for crystals to form upon cooling. Evaporate some of the solvent to concentrate the solution. |
| Supersaturation | 1. Induce Crystallization: If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product. |
| Cooling too quickly | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals. |
Experimental Protocols
Protocol 1: Quenching the Reaction
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After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
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Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue addition until gas evolution ceases. This will neutralize any acidic byproducts like HBr.
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Alternatively, or in addition, an aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be added to quench any unreacted bromine-containing species.
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Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is a general starting protocol. The optimal mobile phase will depend on the polarity of your product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.
-
Elution (Example Gradient):
-
Start with a non-polar solvent like 100% Dichloromethane (DCM).
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Gradually increase the polarity by adding Methanol (MeOH). A typical gradient could be from 0% to 10% MeOH in DCM.
-
The exact gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | Low to Medium |
| Dichloromethane / Methanol | 99:1 to 90:10 | Medium to High |
| Chloroform / Acetone | 95:5 to 80:20 | Medium |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Based on preliminary tests, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Chloroform has been reported for similar compounds.
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Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Visualizations
Caption: Workflow for quenching the reaction mixture.
Caption: Decision tree for purification method selection.
Identifying and characterizing side reactions of 1,2-Bis(bromoacetylamino)ethane
Welcome to the technical support center for 1,2-Bis(bromoacetylamino)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing potential side reactions during its use as a homobifunctional crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinking reagent. Its two identical bromoacetyl groups are reactive towards nucleophilic functional groups on proteins and other biomolecules. The primary application is to covalently link molecules, for example, to study protein-protein interactions, stabilize protein conformations, or create antibody-drug conjugates. The ethane spacer arm defines the distance between the two reactive groups.
Q2: What are the primary target residues for the bromoacetyl groups on proteins?
The bromoacetyl group is an alkylating agent that primarily reacts with the thiol group of cysteine residues.[1][2] It can also react with other nucleophilic side chains, such as the imidazole group of histidine and the epsilon-amino group of lysine, although the reactivity is generally lower and highly dependent on the pH of the reaction buffer.
Q3: What is the optimal pH for crosslinking reactions with this compound?
The optimal pH for targeting cysteine residues is typically in the range of 7.5 to 9.0. At a pH of 6.5, the reaction with thiols is significantly slower.[1] At pH values above 9.0, the risk of side reactions with other nucleophiles, such as lysine residues, increases. It is important to note that the bromoacetyl group has been shown to retain high chemoselectivity for thiols even at pH 9.0, with minimal reaction with amino or imidazole groups.[1]
Q4: What are the most common side reactions to be aware of?
The most common side reactions include:
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Hydrolysis of the bromoacetyl group: The carbon-bromine bond can be hydrolyzed in aqueous solutions, rendering the reactive group inert. The rate of hydrolysis is dependent on pH and temperature.
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Reaction with non-target residues: As mentioned, reaction with histidine and lysine can occur, particularly at higher pH values.
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Intramolecular crosslinking (loop-linking): If a protein has two suitably positioned reactive residues, the crosslinker can react with two sites on the same molecule.
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Monolinking: Only one of the bromoacetyl groups may react with a target molecule, leaving the other end unreacted or hydrolyzed.
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Hydrolysis of the amide bonds: The amide linkages within the this compound molecule are generally stable but can be hydrolyzed under harsh conditions such as extreme pH and high temperatures, which are not typical for bioconjugation experiments.[3][4][5]
Q5: How can I detect and characterize crosslinked products and side products?
The most common methods for analyzing the results of a crosslinking reaction are:
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SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of higher molecular weight species corresponding to crosslinked proteins.
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Mass Spectrometry (MS): This is a powerful technique to identify the exact sites of crosslinking and to characterize side products.[6][7][8] By analyzing the masses of proteolytic peptides after the crosslinking reaction, one can pinpoint which amino acid residues have been modified. Top-down mass spectrometry can be used to analyze intact modified proteins.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no crosslinking efficiency | 1. Hydrolysis of the reagent: The bromoacetyl groups may have hydrolyzed before reacting with the target molecules. 2. Incorrect pH: The reaction pH may be too low for efficient alkylation of the target residues. 3. Absence of accessible reactive residues: The target protein may not have cysteine or other reactive residues that are accessible to the crosslinker. 4. Suboptimal reagent concentration: The concentration of the crosslinker may be too low. | 1. Prepare fresh solutions of this compound immediately before use. 2. Increase the pH of the reaction buffer to a range of 7.5-9.0. 3. Confirm the presence and accessibility of reactive residues using protein modeling or site-directed mutagenesis. Consider introducing reactive cysteine residues if necessary. 4. Perform a titration experiment to determine the optimal molar excess of the crosslinker. |
| Formation of high molecular weight aggregates or precipitates | 1. Excessive crosslinking: The concentration of the crosslinker may be too high, leading to extensive intermolecular crosslinking and aggregation. 2. Protein instability: The protein may be unstable under the reaction conditions (pH, temperature). | 1. Reduce the concentration of the crosslinker and/or the protein. 2. Optimize the buffer composition, for example, by adding stabilizing agents. Perform the reaction at a lower temperature. |
| Presence of unexpected masses in MS analysis | 1. Side reactions: Modification of non-target residues (e.g., histidine, lysine). 2. Hydrolysis: One or both bromoacetyl groups may be hydrolyzed, leading to mass additions corresponding to the addition of a hydroxyl group. 3. Monolinking: One end of the crosslinker has reacted, and the other end is either intact or hydrolyzed. | 1. Adjust the reaction pH to be more selective for the desired residue (e.g., lower pH for cysteine). 2. Ensure the use of fresh reagent and minimize reaction times. 3. This is a common outcome. The ratio of monolinked to crosslinked products can be influenced by the stoichiometry of the reactants. |
| Intramolecular crosslinking dominates over intermolecular crosslinking | 1. Proximity of reactive sites: The protein has two reactive residues that are spatially close and readily linked by the crosslinker. 2. Low protein concentration: At low protein concentrations, intramolecular reactions are favored. | 1. This can be a useful tool for probing protein structure. If intermolecular crosslinking is desired, consider using a crosslinker with a different spacer length or mutating one of the reactive residues. 2. Increase the concentration of the protein to favor intermolecular reactions. |
Experimental Protocols
Standard Protein Crosslinking Protocol
This protocol provides a general guideline for crosslinking two proteins (Protein A and Protein B) using this compound.
Materials:
-
Purified Protein A and Protein B
-
This compound
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
SDS-PAGE materials
-
Mass spectrometer and reagents for proteomic analysis
Procedure:
-
Prepare Protein Solution: Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-10 µM.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
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Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve a final molar excess of 20-50 fold over the protein. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
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Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.
-
Analysis by Mass Spectrometry: For detailed characterization, the crosslinked sample can be subjected to in-solution or in-gel tryptic digestion followed by LC-MS/MS analysis to identify the crosslinked peptides.
Analysis of Side Reactions by Mass Spectrometry
Procedure:
-
Sample Preparation: Following the crosslinking reaction and quenching, the protein sample is denatured, reduced, and alkylated (with a different alkylating agent, e.g., iodoacetamide, if cysteine residues are not the target). The sample is then digested with a protease such as trypsin.
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LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: The MS/MS data is searched against a protein database using specialized software that can identify crosslinked peptides. The software should be configured to search for modifications corresponding to the mass of this compound linking two peptides, as well as monolinked peptides and hydrolyzed forms of the crosslinker.
Visualizations
Caption: A typical experimental workflow for protein crosslinking.
Caption: Troubleshooting guide for low crosslinking efficiency.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer composition and pH on 1,2-Bis(bromoacetylamino)ethane experiments
Welcome to the technical support center for 1,2-Bis(bromoacetylamino)ethane (BBAE), a homobifunctional crosslinking agent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving BBAE.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound?
A1: The bromoacetyl groups of this compound primarily react with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides. This reaction, known as S-alkylation, results in the formation of a stable thioether bond.
Q2: What is the optimal pH for crosslinking reactions with BBAE?
A2: A slightly alkaline pH range of 7.0 to 8.5 is generally recommended for optimal and selective crosslinking of cysteine residues. At this pH, the sulfhydryl group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction.
Q3: Can BBAE react with other amino acid residues?
A3: Yes, at higher pH values (typically above 8.5), the bromoacetyl group can exhibit increased reactivity towards other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole ring of histidine. To favor specificity for cysteine, it is crucial to control the pH of the reaction.
Q4: Which buffers are recommended for BBAE crosslinking experiments?
A4: Non-nucleophilic buffers are highly recommended to avoid reaction with the buffer components themselves. Phosphate-buffered saline (PBS) and HEPES buffers are common choices. Amine-containing buffers such as Tris should be avoided as they can compete with the intended target for reaction with the bromoacetyl groups.[1]
Q5: How should I prepare and store BBAE stock solutions?
A5: BBAE is susceptible to hydrolysis, especially in aqueous solutions. It is best to prepare stock solutions fresh in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction mixture immediately before starting the experiment. Stock solutions should not be stored for long periods.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no crosslinking efficiency | Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated and less reactive cysteine sulfhydryl groups. | Adjust the reaction buffer pH to the optimal range of 7.0-8.5. |
| Presence of nucleophiles in the buffer: Buffers like Tris or the presence of other primary amines can react with BBAE, reducing its availability for the target protein.[1] | Use a non-nucleophilic buffer such as PBS or HEPES. Ensure all components of the reaction mixture are free from extraneous nucleophiles. | |
| Reagent degradation: BBAE has been hydrolyzed due to improper storage or handling. | Prepare fresh BBAE stock solutions immediately before use. Avoid prolonged exposure of the stock solution to aqueous environments. | |
| Insufficient reagent concentration: The molar excess of BBAE is too low to achieve efficient crosslinking. | Empirically determine the optimal molar excess of BBAE, typically starting with a 20- to 50-fold molar excess over the protein concentration. | |
| Inaccessible cysteine residues: The target cysteine residues are buried within the protein structure and not accessible to the crosslinker. | Consider partial denaturation of the protein or using a longer crosslinker if the protein's native structure must be maintained. | |
| Non-specific crosslinking or protein aggregation | pH is too high: A pH above 8.5 can lead to reaction with other amino acid residues like lysine, causing non-specific crosslinking and aggregation. | Lower the reaction pH to the 7.0-8.0 range to increase specificity for cysteine residues. |
| Excessive crosslinker concentration: A very high molar excess of BBAE can lead to intermolecular crosslinking and aggregation. | Optimize the BBAE concentration by performing a titration experiment to find the lowest effective concentration. | |
| Difficulty in analyzing crosslinked products by mass spectrometry | Complex peptide mixture: The presence of unreacted, monolinked, and crosslinked peptides complicates the mass spectrum. | Utilize enrichment strategies for crosslinked peptides, such as size exclusion chromatography, to simplify the mixture before MS analysis.[2] |
| Inefficient fragmentation of crosslinked peptides: Standard collision-induced dissociation (CID) may not provide sufficient fragmentation for confident identification. | Employ alternative fragmentation techniques like electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD), which can be more effective for larger, charged crosslinked peptides. |
Data Presentation
Table 1: pH-Dependent Reactivity of Bromoacetyl Groups with Amino Acid Residues
| pH Range | Primary Target | Potential Side Reactions | Recommendation |
| 6.0 - 7.0 | Cysteine (-SH) | Minimal | Slower reaction rate, but high specificity. |
| 7.0 - 8.5 | Cysteine (-SH) | Minor reaction with Lysine (-NH2) and Histidine (imidazole) | Optimal range for efficient and selective cysteine crosslinking. |
| > 8.5 | Cysteine (-SH) | Increased reactivity with Lysine (-NH2) and Histidine (imidazole) | Reduced specificity, higher risk of non-specific crosslinking and aggregation. |
This table summarizes qualitative data based on the known reactivity of bromoacetyl groups. Actual reaction rates are concentration and temperature-dependent.
Experimental Protocols
General Protocol for Protein Crosslinking with BBAE
-
Protein Preparation: Prepare the protein of interest in a suitable non-nucleophilic buffer (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.
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Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to prepare a 10-50 mM stock solution.
-
Crosslinking Reaction: Add the BBAE stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold). Mix gently and incubate at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding a quenching reagent with a free sulfhydryl group, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein mixture can be analyzed by SDS-PAGE, size exclusion chromatography, or mass spectrometry.
Protocol for Mass Spectrometry Analysis of BBAE Crosslinked Peptides
-
Protein Digestion: After quenching the crosslinking reaction, denature the protein sample (e.g., by adding urea to 8 M) and reduce and alkylate any remaining free cysteines. Digest the protein with a protease such as trypsin overnight at 37°C.
-
Enrichment of Crosslinked Peptides (Optional): To reduce sample complexity, enrich for crosslinked peptides using size exclusion chromatography (SEC), as crosslinked peptides are generally larger than linear peptides.
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LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Use a data-dependent acquisition method that preferentially selects precursor ions with a charge state of +3 or higher for fragmentation, as crosslinked peptides are typically multiply charged.
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Data Analysis: Use specialized software (e.g., pLink, xQuest, or similar) to identify the crosslinked peptides from the MS/MS data. These programs can handle the complexity of searching for two peptide sequences connected by a crosslinker mass.
Visualizations
Caption: General experimental workflow for protein crosslinking with BBAE.
Caption: Logical relationship between pH and BBAE reaction outcomes.
References
Validation & Comparative
A Researcher's Guide to Homobifunctional Crosslinkers: Comparing 1,2-Bis(bromoacetylamino)ethane with Common Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and preparing antibody-drug conjugates. This guide provides a detailed comparison of 1,2-Bis(bromoacetylamino)ethane, a sulfhydryl-reactive homobifunctional crosslinker, with other widely used alternatives, supported by experimental data and protocols.
Homobifunctional crosslinkers possess two identical reactive groups, typically at the ends of a spacer arm, and are used to covalently link molecules with like functional groups in a single-step reaction.[1] The choice of crosslinker depends on several factors, including the target functional groups on the protein, the desired spacer arm length, and whether a cleavable or non-cleavable linkage is required.[1]
Comparative Analysis of Homobifunctional Crosslinkers
This section provides a quantitative comparison of this compound with three other common homobifunctional crosslinkers: Disuccinimidyl suberate (DSS), Bismaleimidoethane (BMOE), and Dithiobis(succinimidyl propionate) (DSP).
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bismaleimidoethane (BMOE) | Dithiobis(succinimidyl propionate) (DSP) |
| Reactive Group | Bromoacetyl | N-hydroxysuccinimide (NHS) ester | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Target Specificity | Sulfhydryls (Cysteine) | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Spacer Arm Length | ~7.5 Å (estimated) | 11.4 Å[1] | 8.0 Å[2] | 12.0 Å |
| Cleavable? | No | No[3] | No[2] | Yes (by reducing agents)[4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF)[3] | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF) |
| Membrane Permeability | Permeable (predicted) | Permeable[1][3] | Permeable | Permeable[5] |
This compound is a sulfhydryl-reactive crosslinker. Its two bromoacetyl groups react with the thiol groups of cysteine residues to form stable thioether bonds.[6] The reaction with bromoacetyl groups is highly efficient at a slightly alkaline pH (around 9.0), which allows for kinetic discrimination when used in conjunction with maleimides that are more reactive at a lower pH (6.5-7.5).[7] This property can be exploited for sequential crosslinking reactions. Based on its structure, its spacer arm length is estimated to be approximately 7.5 Å. Due to its relatively small and uncharged nature, it is predicted to be membrane-permeable, making it suitable for intracellular crosslinking.
Disuccinimidyl suberate (DSS) is a widely used amine-reactive crosslinker.[3] Its NHS esters react with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.[3] With a spacer arm of 11.4 Å, it is suitable for crosslinking proteins where the target amine groups are moderately spaced.[1] DSS is not cleavable and is membrane-permeable, allowing for the study of intracellular protein interactions.[1][3] It is insoluble in aqueous solutions and must be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture.[3]
Bismaleimidoethane (BMOE) is another sulfhydryl-reactive crosslinker, similar to this compound.[2] Its maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether linkages.[2] BMOE has a shorter spacer arm of 8.0 Å, making it ideal for probing for closely associated cysteine residues.[2] Like DSS, it is non-cleavable and membrane-permeable.[2]
Dithiobis(succinimidyl propionate) (DSP) , also known as Lomant's reagent, is an amine-reactive crosslinker with the key feature of being cleavable.[4] It reacts with primary amines similarly to DSS, but its 12.0 Å spacer arm contains a disulfide bond. This disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins for easier analysis.[4] DSP is membrane-permeable and is often used to stabilize protein complexes for subsequent immunoprecipitation and analysis.[8]
Experimental Protocols
The following is a general protocol for crosslinking proteins in solution to identify protein-protein interactions. This protocol can be adapted for use with this compound and other homobifunctional crosslinkers by adjusting the reaction buffer pH and quenching reagent as needed.
Materials:
-
Purified protein sample(s)
-
Homobifunctional crosslinker (e.g., this compound, DSS, BMOE, or DSP)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (non-amine containing for amine-reactive crosslinkers, e.g., PBS, HEPES, or borate buffer)
-
Quenching Solution (e.g., Tris-HCl or glycine for amine-reactive crosslinkers; cysteine or 2-mercaptoethanol for sulfhydryl-reactive crosslinkers)
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Sample Preparation:
-
Prepare the purified protein sample(s) in a suitable reaction buffer at a concentration of 0.1-2 mg/mL. Ensure the buffer does not contain primary amines if using an amine-reactive crosslinker.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of crosslinker to protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.
-
-
Analysis of Crosslinked Products:
-
SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
Mass Spectrometry: For identification of crosslinked peptides and interaction sites, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry. For cleavable crosslinkers like DSP, the sample can be treated with a reducing agent before mass spectrometry analysis to simplify the identification of the interacting proteins.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a chemical crosslinking experiment coupled with mass spectrometry for the identification of protein-protein interactions.
Caption: A general workflow for identifying protein-protein interactions using chemical crosslinking.
References
- 1. DSS Crosslinker | TargetMol [targetmol.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. covachem.com [covachem.com]
- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Homobifunctional Sulfhydryl-Reactive Crosslinkers: A Comparative Analysis of Alternatives to 1,2-Bis(bromoacetylamino)ethane
For researchers, scientists, and drug development professionals engaged in protein interaction studies, structural biology, and the development of antibody-drug conjugates, the selection of an appropriate crosslinking reagent is a critical determinant of experimental success. 1,2-Bis(bromoacetylamino)ethane has been a staple for covalently linking molecules via sulfhydryl groups. However, a diverse landscape of alternative reagents offers distinct advantages in terms of reactivity, cleavability, spacer arm length, and detection. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal crosslinker for your research needs.
Introduction to this compound
This compound is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups at either end of a spacer arm. These reactive groups are bromoacetyl moieties, which specifically react with sulfhydryl groups found in the side chains of cysteine residues. This reaction proceeds via nucleophilic substitution, forming a stable thioether bond. Its defined spacer arm length and specificity for sulfhydryls have made it a useful tool for probing protein structure and interactions. However, the landscape of chemical biology has expanded, offering a variety of alternative reagents that may be better suited for specific applications.
Key Alternatives and their Comparative Performance
The primary alternatives to this compound for homobifunctional sulfhydryl-sulfhydryl crosslinking fall into three main categories based on their reactive chemistry: bismaleimides, pyridyl disulfides, and other haloacetyl-containing reagents. Each class offers a unique set of properties that influence their suitability for different experimental goals.
Bismaleimide Reagents: The Versatile Workhorses
Bismaleimide crosslinkers, such as Bismaleimidoethane (BMOE), 1,4-Bismaleimidobutane (BMB), and 1,6-Bismaleimidohexane (BMH), are among the most popular alternatives. These reagents react with sulfhydryl groups at a neutral pH range (6.5-7.5) to form stable thioether linkages.[1] A key advantage of the bismaleimide family is the availability of a range of spacer arm lengths, allowing for the systematic probing of distances between interacting sulfhydryl groups.[1]
A comparative study on the reactivity of maleimide and bromoacetyl groups with thiols revealed that maleimides exhibit significantly faster reaction kinetics at pH 6.5, allowing for a kinetic discrimination between the two functionalities.[2] The bromoacetyl group, in contrast, reacts more efficiently at a higher pH of 9.0.[2] This differential reactivity can be exploited in more complex crosslinking strategies.
Pyridyl Disulfide Reagents: The Cleavable Option
For applications requiring the reversal of the crosslink, pyridyl disulfide-containing reagents such as Dithiobis(maleimidoethane) (DTME) are excellent choices. These crosslinkers react with sulfhydryls to form a disulfide bond, which can be readily cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.[3] This cleavability is particularly advantageous for applications such as affinity purification-mass spectrometry, where the release of the crosslinked proteins from a solid support is desired.[3]
Dibromobimane: The Fluorescent Reporter
Dibromobimane is a unique homobifunctional crosslinker that is inherently fluorescent. It reacts with closely spaced sulfhydryl groups (approximately 3-6 Å apart) to form a stable, fluorescent derivative.[4] This property allows for the direct detection and tracking of crosslinked products by fluorescence, which can be a significant advantage in complex biological samples.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound and its principal alternatives.
Table 1: General Properties of Homobifunctional Sulfhydryl-Reactive Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Bond Formed | Cleavable? | Key Feature |
| This compound | Bromoacetyl | ~9.9 | Thioether | No | - |
| Bismaleimidoethane (BMOE) | Maleimide | 8.0[1] | Thioether | No | Short spacer arm |
| 1,4-Bismaleimidobutane (BMB) | Maleimide | 10.9[1] | Thioether | No | Medium spacer arm |
| 1,6-Bismaleimidohexane (BMH) | Maleimide | 16.1[5] | Thioether | No | Long spacer arm |
| Dithiobis(maleimidoethane) (DTME) | Maleimide | 13.1 | Disulfide | Yes (Reducing agents) | Cleavable |
| Dibromobimane | Bromomethyl | ~3-6[4] | Thioether | No | Fluorescent |
Table 2: Reaction Conditions and Specificity
| Crosslinker | Optimal pH Range | Reaction Time | Specificity | Potential Side Reactions |
| This compound | 7.5 - 9.0[2] | 30 min - 2 hr | High for sulfhydryls | Reaction with other nucleophiles at high pH |
| Bismaleimides (BMOE, BMB, BMH) | 6.5 - 7.5[1] | 30 min - 2 hr | Very high for sulfhydryls | Hydrolysis of maleimide group at pH > 8.0 |
| Dithiobis(maleimidoethane) (DTME) | 6.5 - 7.5 | 30 min - 2 hr | Very high for sulfhydryls | Hydrolysis of maleimide group at pH > 8.0 |
| Dibromobimane | 7.0 - 8.0 | 15 min - 1 hr | High for sulfhydryls | - |
Experimental Protocols
Detailed methodologies are crucial for the successful application of crosslinking reagents. Below are representative protocols for using bismaleimide and cleavable pyridyl disulfide crosslinkers.
Protocol 1: Protein Crosslinking with Bismaleimidoethane (BMOE)
This protocol is adapted from a method for preparative BMOE cross-linking.[6]
Materials:
-
Purified protein sample containing cysteine residues
-
Bismaleimidoethane (BMOE)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5.
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 20 μM in Conjugation Buffer.
-
Crosslinker Stock Solution: Immediately before use, dissolve BMOE in DMSO to a final concentration of 10 mM.
-
Crosslinking Reaction:
-
Add BMOE stock solution to the protein sample to a final concentration of 40 μM.
-
Incubate for 30 minutes at 25°C.
-
Increase the BMOE concentration to 80 μM and incubate for an additional 30 minutes at 25°C.
-
-
Quenching: Stop the reaction by adding DTT to a final concentration of 5 mM and incubate for 10 minutes at 25°C.
-
Analysis: The crosslinked protein can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Cleavable Crosslinking with Dithiobis(maleimidoethane) (DTME)
This protocol provides a general framework for using a cleavable crosslinker.
Materials:
-
Purified protein sample containing cysteine residues
-
Dithiobis(maleimidoethane) (DTME)
-
Conjugation Buffer: PBS, pH 7.2, or other amine-free buffer at pH 6.5-7.5.
-
Quenching Solution: 1 M Cysteine or β-mercaptoethanol
-
Cleavage Buffer: Conjugation Buffer containing 50 mM DTT
-
DMSO
Procedure:
-
Protein Preparation: Prepare the protein sample in Conjugation Buffer.
-
Crosslinker Stock Solution: Dissolve DTME in DMSO to a final concentration of 10 mM.
-
Crosslinking Reaction: Add the DTME stock solution to the protein sample to achieve a 10- to 20-fold molar excess of crosslinker over protein. Incubate for 1-2 hours at room temperature.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis (Non-cleaved): Analyze the crosslinked products by non-reducing SDS-PAGE.
-
Cleavage of Crosslinks: To cleave the disulfide bond, incubate the crosslinked sample in Cleavage Buffer for 30 minutes at 37°C.
-
Analysis (Cleaved): Analyze the cleaved products by reducing SDS-PAGE to confirm the reversal of crosslinking.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Mapping spatial proximities of sulfhydryl groups in proteins using a fluorogenic cross-linker and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative BMOE cross-linking [bio-protocol.org]
The Two-Edged Sword: A Comparative Guide to 1,2-Bis(bromoacetylamino)ethane in Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, the choice of a chemical cross-linking reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of 1,2-Bis(bromoacetylamino)ethane, a homobifunctional cysteine-reactive cross-linker, with other common alternatives, supported by experimental data and detailed protocols to inform your proteomics workflows.
At its core, this compound is a molecule designed to covalently link cysteine residues in proteins that are in close proximity. Its structure features two bromoacetyl groups at either end of a short, rigid ethane spacer. The bromoacetyl moieties are electrophilic and readily react with the nucleophilic sulfhydryl groups of cysteine residues through an alkylation reaction. This specificity for cysteine offers a distinct advantage in certain proteomics applications, particularly when targeting specific protein regions or when lysine residues, the target of more common cross-linkers, are scarce.
Unveiling the Advantages: Cysteine-Specific Insights
The primary advantage of this compound lies in its cysteine reactivity . Cysteine is a relatively rare amino acid, and its presence in active sites, dimerization interfaces, and structurally important regions makes it a valuable target for probing protein structure and function. Cross-linking cysteine residues can provide high-resolution structural information and identify specific protein-protein interactions that might be missed with more promiscuous reagents.
Haloacetamide-based chemistries, such as the bromoacetyl groups in this compound, offer benefits over other cysteine-reactive chemistries like maleimides. Bromoacetamides are less prone to hydrolysis at physiological pH and exhibit higher specificity, leading to more homogenous cross-linked products.[1] This simplifies data analysis and can improve the confidence of cross-link identification.
Confronting the Disadvantages: Limitations of a Niche Reagent
Despite its advantages, the utility of this compound is constrained by several factors. The low abundance of cysteine residues can be a significant drawback, potentially yielding fewer cross-links compared to lysine-reactive reagents and thus providing a less comprehensive map of protein interactions. For a successful cross-linking experiment with a cysteine-reactive agent, the target proteins must possess accessible cysteine residues at an appropriate distance for the cross-linker to span.
Furthermore, the short and rigid spacer arm of this compound imposes a strict distance constraint, only capturing interactions between cysteines that are very close in three-dimensional space. While this can provide precise structural information, it may fail to capture more dynamic or long-range interactions.
Head-to-Head Comparison: this compound vs. Alternatives
To provide a clearer picture of its performance, we compare this compound with a popular lysine-reactive cross-linker, Disuccinimidyl suberate (DSS), and another cysteine-reactive cross-linker with a different reactive group, 1,2-bis(maleimido)ethane.
| Feature | This compound | Disuccinimidyl suberate (DSS) | 1,2-Bis(maleimido)ethane |
| Target Residue(s) | Cysteine | Lysine, N-terminus | Cysteine |
| Reactive Group | Bromoacetyl | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Spacer Arm Length | ~5 Å | 11.4 Å | ~8 Å |
| Spacer Arm Flexibility | Rigid | Flexible | Rigid |
| Reactivity/Specificity | High for Cysteine | High for primary amines | High for Cysteine, but prone to hydrolysis and off-target reactions |
| Typical Applications | Probing specific cysteine-mediated interactions, structural elucidation of cysteine-rich regions. | Global protein-protein interaction mapping, analysis of large protein complexes. | Similar to bromoacetyl reagents, but with different reaction kinetics. |
Experimental Data: Cysteine vs. Lysine Cross-linking
| Metric | DBrASO (Cysteine-reactive) | DSSO (Lysine-reactive) |
| Unique Cross-linked Peptides | 11,478 | Not directly comparable, but generally higher |
| Number of Identified Proteins | 2,297 | Higher overall proteome coverage |
| Unique Proteins Identified | 1,300 | - |
| Inter-protein Cross-links | Lower proportion | Higher proportion |
| Intra-protein Cross-links | Higher proportion | Lower proportion |
Data adapted from a study comparing a bromoacetamide-based (DBrASO) and an NHS-ester-based (DSSO) cross-linker.[1]
Experimental Protocols
The following is a generalized protocol for using a bromoacetyl-based cross-linker like this compound for cross-linking of purified proteins, adapted from established methods for similar reagents.[1]
1. Protein Preparation:
-
Ensure the protein sample is in a suitable buffer (e.g., HEPES, PBS) at a pH between 7.2 and 7.5.
-
The buffer should be free of primary amines and thiols if not part of the intended reaction.
-
If necessary, reduce and alkylate non-essential cysteines prior to cross-linking to target specific sulfhydryl groups.
2. Cross-linking Reaction:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent like DMSO.
-
Add the cross-linker to the protein solution at a molar excess (typically ranging from 20:1 to 100:1 cross-linker:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding a sufficient concentration of a thiol-containing reagent like dithiothreitol (DTT) or 2-mercaptoethanol.
3. Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample.
-
Reduce any remaining disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein sample with a protease such as trypsin.
-
Enrich for cross-linked peptides using size exclusion or strong cation exchange chromatography.[2]
4. Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Use specialized software for the identification and validation of cross-linked peptides.
Visualizing the Workflow
The general workflow for a cross-linking mass spectrometry experiment is depicted below.
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Signaling Pathway Illustration
Cross-linking can be used to stabilize and identify components of signaling pathways. The diagram below illustrates a hypothetical interaction within a signaling cascade that could be captured using a cysteine-reactive cross-linker.
Caption: Hypothetical signaling pathway interaction captured by cysteine cross-linking.
Logical Relationship Diagram
The decision-making process for choosing a cross-linking reagent can be visualized as follows:
Caption: Decision tree for selecting a cross-linking reagent based on target protein characteristics.
References
A Comparative Guide to Crosslinking Strategies: 1,2-Bis(bromoacetylamino)ethane versus Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of structural biology and drug development, crosslinking agents are indispensable tools for stabilizing protein-protein interactions and elucidating cellular architecture. This guide provides an objective comparison between two distinct crosslinking strategies: the bifunctional alkylating agent 1,2-Bis(bromoacetylamino)ethane and the widely used fixative, formaldehyde. This comparison is supported by experimental data to inform the selection of the most appropriate crosslinking strategy for your research needs.
At a Glance: Performance Comparison
| Feature | This compound (and related bromoacetyl crosslinkers) | Formaldehyde |
| Mechanism of Action | Forms stable thioether bonds by reacting with sulfhydryl groups (e.g., cysteine residues).[1][2] As a bifunctional alkylating agent, it can crosslink DNA and proteins.[3][4][5] | Reacts with primary amines (e.g., lysine residues) and other nucleophiles to form Schiff bases and subsequently methylene bridges.[6][7][8][9] |
| Specificity | Primarily targets sulfhydryl groups on cysteine residues.[1][2] | Reacts with a broader range of functional groups, including primary amines (lysine), and the side chains of arginine, cysteine, histidine, and tryptophan.[6][9] |
| Reversibility | Crosslinks are generally considered irreversible under physiological conditions. | Crosslinks are reversible by heating or by treatment with high concentrations of nucleophiles.[1] |
| Cytotoxicity | As a bifunctional alkylating agent, it is expected to be cytotoxic by causing DNA damage.[3][4][10][5] IC50 values for some brominated compounds range from 0.4 µM to over 100 µg/mL depending on the compound and cell line.[11] | Exhibits dose-dependent cytotoxicity. IC50 values are typically in the millimolar range, varying with cell type and exposure time. For example, the IC50 in U2OS cells is approximately 3 mM.[12][13] For human fibroblast cell line (WI-38), the 50% toxic concentration was between 0.3 mM and 0.6 mM.[14] |
| Effect on Protein Structure | Can potentially alter protein conformation, but specific data on this compound is limited. Haloacetyl crosslinkers can be used to study protein structure. | Can induce changes in protein secondary and tertiary structure. Circular dichroism studies have shown that formaldehyde fixation leads to a decrease in the positive CD signal of chromatin.[2][15][16] However, some studies suggest that formaldehyde "locks in" the existing secondary structure.[15] |
| Crosslinking Efficiency | Dependent on the availability of accessible sulfhydryl groups. | Generally high due to the abundance of reactive primary amines on protein surfaces. |
| Applications | Proximity mapping of protein-protein interactions, antibody-drug conjugation.[17] | Chromatin immunoprecipitation (ChIP), protein-protein interaction studies, tissue fixation for histology, and vaccine production.[1][6] |
Delving Deeper: Mechanisms and Cellular Impact
The Chemistry of Crosslinking
This compound belongs to the class of haloacetyl crosslinkers, which are bifunctional alkylating agents.[3][4][10][5] Its reactivity is primarily directed towards nucleophilic sulfhydryl groups found in cysteine residues. The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.[1][2] Due to its bifunctional nature, a single molecule can react with two sulfhydryl groups, thus creating an intramolecular or intermolecular crosslink.
Formaldehyde , a simple aldehyde, exhibits broader reactivity. It readily reacts with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base. This intermediate can then react with another nearby nucleophilic group on the same or a different protein to form a stable methylene bridge.[6][7][8][9] This broader reactivity contributes to its high efficiency as a crosslinker but can also lead to less specific crosslinking.
Cellular Consequences and Signaling Pathways
The distinct chemistries of these two crosslinkers lead to different cellular responses.
This compound , as a bifunctional alkylating agent, is recognized by the cell as a source of DNA damage. This triggers the activation of complex DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR), to resolve DNA-protein and inter/intrastrand crosslinks.[3][10][18] Persistent DNA damage can ultimately lead to the activation of apoptotic pathways.
Formaldehyde exposure also elicits a cellular stress response. Studies have shown that formaldehyde can activate the YAP (Yes-associated protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[19][20] The crosstalk between these two pathways is complex, with YAP sometimes inhibiting and other times promoting NF-κB activity depending on the cellular context.[5][21][22][23] This activation can influence cell proliferation, inflammation, and survival.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein crosslinking using a bifunctional bromoacetyl reagent and formaldehyde.
Protein Crosslinking with a Bifunctional Bromoacetyl Reagent
This protocol is adapted for a generic bifunctional bromoacetyl crosslinker and may require optimization for specific proteins and applications.
References
- 1. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formaldehyde treatment of proteins enhances proteolytic degradation by the endo-lysosomal protease cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. korambiotech.com [korambiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Effects of formaldehyde fixation on protein secondary structure: a calorimetric and infrared spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of formaldehyde on the circular dichroism of chicken erythrocyte chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Balancing repair and tolerance of DNA damage caused by alkylating agents [cancer.fr]
- 19. researchgate.net [researchgate.net]
- 20. Role of the Hippo-YAP/NF-κB signaling pathway crosstalk in regulating biological behaviors of macrophages under titanium ion exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | The Crosstalk Between Hippo-YAP Pathway and Innate Immunity [frontiersin.org]
- 23. chimia.ch [chimia.ch]
A Guide to Mass Spectrometry Analysis of Peptides Crosslinked with 1,2-Bis(bromoacetylamino)ethane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry analysis of peptides crosslinked with 1,2-Bis(bromoacetylamino)ethane (BBAE), a cysteine-reactive crosslinking agent. It is designed to assist researchers in selecting appropriate crosslinking strategies for studying protein-protein interactions and elucidating protein structures. This document details experimental protocols, presents comparative data with alternative crosslinkers, and visualizes key workflows.
Introduction to Cysteine-Specific Crosslinking
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool in structural proteomics. While lysine-reactive crosslinkers are widely used, targeting other amino acid residues, such as cysteine, provides complementary structural information. Cysteine is a relatively low-abundance amino acid, and its reactive thiol group offers a specific target for crosslinking, reducing the complexity of the resulting peptide mixture. This compound (BBAE) is a homobifunctional crosslinker that specifically reacts with sulfhydryl groups of cysteine residues, forming stable thioether bonds. This specificity makes BBAE and similar reagents valuable for probing the spatial proximity of cysteine residues within a protein or between interacting proteins.
Comparison of Crosslinking Agents
The choice of crosslinking agent is critical for a successful XL-MS experiment. Here, we compare a BBAE derivative, DBrASO (a sulfoxide-containing MS-cleavable bromoacetamide-based crosslinker), with a conventional lysine-reactive crosslinker, DSSO (disuccinimidyl sulfoxide). The data is derived from a proteome-wide analysis of HEK293 cell lysates[1].
| Feature | DBrASO (BBAE Derivative) | DSSO (Lysine-Reactive) |
| Target Residue | Cysteine | Lysine |
| Reactive Group | Bromoacetamide | N-hydroxysuccinimide (NHS) ester |
| Cleavability | MS-cleavable (sulfoxide) | MS-cleavable (sulfoxide) |
| Number of Identified Crosslinked Peptides | 2,297 | ~2,000 (in similar studies) |
| Number of Identified Proteins | 2,297 | Not directly compared |
| Shared Identified Proteins with DSSO | 997 | 997 |
| Unique Proteins Identified | 1,300 | Not applicable |
Table 1: Comparison of a BBAE-derivative (DBrASO) and a Lysine-Reactive (DSSO) Crosslinker. Data extracted from a study by Yu and Huang (2023) on HEK293 cell lysates[1].
This comparison highlights that cysteine-reactive crosslinkers like the BBAE derivative can identify a unique set of proteins and protein interactions that are not captured by traditional lysine-reactive crosslinkers, thus expanding the coverage of the interactome[1].
Experimental Protocols
While a specific, detailed protocol for BBAE was not found in the available literature, the following protocol is based on the methodology for the closely related bromoacetamide-based crosslinker, DBrASO, and general best practices for crosslinking experiments[1].
Protein Crosslinking with BBAE (Adapted Protocol)
-
Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines and thiols (e.g., HEPES or phosphate buffer at pH 7.2-7.5).
-
The protein concentration should be optimized for the specific system, typically in the range of 0.1-2 mg/mL.
-
-
Reduction and Alkylation (Optional but Recommended):
-
To ensure cysteine residues are available for crosslinking, a reduction step with Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be performed, followed by removal of the reducing agent.
-
A subsequent alkylation step with iodoacetamide on a control sample can help to distinguish between native and newly formed crosslinks.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of BBAE in a suitable organic solvent (e.g., DMF or DMSO).
-
Add BBAE to the protein solution at a molar excess (e.g., 20- to 50-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in excess of the initial BBAE concentration.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked proteins using 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea for trypsin).
-
Perform in-solution digestion with a protease such as trypsin overnight at 37°C.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.
-
Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides[2].
-
-
Desalting:
-
Desalt the peptide mixture using C18 StageTips or equivalent before LC-MS/MS analysis.
-
Mass Spectrometry Analysis
-
LC-MS/MS:
-
Analyze the desalted peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Employ a data-dependent acquisition (DDA) method, prioritizing higher charge states (≥3+) for fragmentation, as crosslinked peptides are typically more highly charged[3].
-
If using an MS-cleavable BBAE derivative like DBrASO, a stepped collision energy (HCD) approach can be used to generate characteristic fragment ions[1].
-
-
Data Analysis:
-
Use specialized software for the identification of crosslinked peptides, such as pLink, MaxLynx, or XlinkX[2].
-
The software should be configured to search for the specific mass modification corresponding to the BBAE crosslinker on cysteine residues.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the analysis of BBAE-crosslinked peptides.
Figure 1. Experimental workflow for BBAE crosslinking mass spectrometry.
Figure 2. Bioinformatic workflow for identifying crosslinked peptides.
Alternative Cysteine-Reactive Crosslinkers
Besides BBAE, several other crosslinkers target cysteine residues. These alternatives offer different spacer arm lengths, cleavability properties, and reaction chemistries.
-
Bis-maleimides (e.g., BMOE, BMB, BMH): These reagents react with sulfhydryl groups to form stable thioether bonds. They are available with different spacer arm lengths, allowing for the probing of different distance constraints.
-
DBrASO: As discussed, this is a sulfoxide-containing, MS-cleavable bromoacetamide-based crosslinker, offering advantages in data analysis due to its characteristic fragmentation pattern[1].
-
Disulfide bond formation: Cysteine residues in close proximity can be induced to form disulfide bonds through oxidation. While not involving a traditional crosslinking reagent, this approach provides zero-length crosslinks.
Conclusion
The use of cysteine-reactive crosslinkers like this compound and its derivatives provides a powerful and specific approach for XL-MS studies. By targeting the less abundant cysteine residues, these reagents can simplify the resulting spectra and provide unique structural insights that are complementary to those obtained with more common lysine-reactive crosslinkers. The development of MS-cleavable versions of these reagents further enhances the confidence in crosslink identification. For researchers aiming to comprehensively map protein interaction networks and elucidate protein structures, a multi-faceted approach employing a variety of crosslinking chemistries is highly recommended.
References
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Crosslinkers: 1,2-Bis(bromoacetylamino)ethane vs. BMOE
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and proteomics, the selection of an appropriate crosslinking agent is paramount to achieving desired experimental outcomes. This guide provides a detailed comparison of two homobifunctional, thiol-reactive crosslinkers: 1,2-Bis(bromoacetylamino)ethane and BMOE (1,2-Bis(maleimido)ethane). Both reagents are capable of covalently linking molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins, but differ significantly in their reaction chemistry, specificity under varying conditions, and documented applications. This comparison aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
Executive Summary
BMOE is a well-characterized and widely used crosslinker with high specificity for sulfhydryl groups at neutral pH. In contrast, this compound, a bromoacetyl-containing crosslinker, offers the unique advantage of differential reactivity at varying pH levels, allowing for sequential crosslinking strategies. However, it is a less documented reagent with limited commercially available data and published case studies. The choice between these two crosslinkers will largely depend on the experimental requirements for reaction kinetics, pH sensitivity, and the need for sequential conjugations.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and quantitative data for this compound and BMOE.
Table 1: Chemical and Physical Properties
| Property | This compound | BMOE (1,2-Bis(maleimido)ethane) |
| CAS Number | 4960-81-0 | 4856-78-5 |
| Molecular Formula | C₆H₁₀Br₂N₂O₂ | C₁₀H₈N₂O₄ |
| Molecular Weight | 301.96 g/mol | 220.18 g/mol |
| Spacer Arm Length | ~9.5 Å (estimated) | 8.0 Å[1] |
| Reactive Group | Bromoacetyl | Maleimide |
| Target Functional Group | Sulfhydryl (-SH) | Sulfhydryl (-SH) |
Table 2: Reactivity and Specificity
| Feature | This compound | BMOE (1,2-Bis(maleimido)ethane) |
| Optimal Reaction pH | 7.2 - 9.0[2] | 6.5 - 7.5[1] |
| Reaction Chemistry | Nucleophilic Substitution | Michael Addition |
| Bond Formed | Stable Thioether Bond | Stable Thioether Bond |
| Reaction Speed | Slower at neutral pH, faster at alkaline pH | Fast at neutral pH |
| Specificity | Primarily for sulfhydryls; potential for reaction with other nucleophiles (e.g., amines, imidazole) at higher pH. | Highly specific for sulfhydryls at pH 6.5-7.5; can react with primary amines at pH > 8.5.[3] |
| Key Advantage | pH-dependent reactivity allows for sequential conjugations. | High reactivity and specificity at physiological pH. |
| Key Disadvantage | Less specific at higher pH; limited documentation. | Potential for retro-Michael reaction and thiol exchange. |
| Kinetic Discrimination | Reacts 2-3 orders of magnitude slower than maleimides at pH 6.5.[4] | Highly reactive at pH 6.5.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of crosslinkers. Below are representative protocols for both BMOE and a general protocol for bromoacetyl-containing crosslinkers, which can be adapted for this compound.
Protocol 1: Protein Crosslinking with BMOE
This protocol is adapted from established methods for using homobifunctional maleimide crosslinkers.[1]
Materials:
-
BMOE crosslinker
-
Sulfhydryl-containing protein(s) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)
-
Anhydrous DMSO or DMF for preparing stock solution
-
Quenching solution (e.g., 1M Dithiothreitol (DTT) or Cysteine)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Dissolve the protein(s) to be crosslinked in a suitable buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of extraneous sulfhydryls.
-
Prepare BMOE Stock Solution: Immediately before use, dissolve BMOE in DMSO or DMF to a concentration of 20 mM.
-
Crosslinking Reaction: Add the BMOE stock solution to the protein solution to achieve a final concentration that is typically a 2- to 20-fold molar excess over the protein concentration. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess, non-reacted BMOE and quenching reagent using a desalting column or dialysis.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: General Protein Crosslinking with a Homobifunctional Bromoacetyl Crosslinker
This general protocol can be adapted for this compound. The key variable to optimize is the pH of the reaction buffer.
Materials:
-
This compound crosslinker
-
Sulfhydryl-containing protein(s) in a suitable buffer (e.g., phosphate or borate buffer)
-
Anhydrous DMSO or DMF for preparing stock solution
-
Quenching solution (e.g., 1M 2-Mercaptoethanol or Cysteine)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Dissolve the protein(s) in a buffer at a pH that favors the bromoacetyl-thiol reaction (typically pH 7.2-9.0). A common starting point is a phosphate buffer at pH 8.0.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. The molar ratio of crosslinker to protein should be optimized, but a 10- to 50-fold molar excess is a common starting range.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. Protect the reaction from light, as haloacetyl reagents can be light-sensitive.
-
Quenching: Terminate the reaction by adding a quenching solution.
-
Removal of Excess Reagent: Purify the crosslinked protein from excess reagent and byproducts using a desalting column or dialysis.
-
Analysis: Analyze the results using appropriate methods like SDS-PAGE and mass spectrometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway where protein-protein interactions could be studied using these crosslinkers, and a typical experimental workflow for a crosslinking experiment.
Caption: A simplified signaling cascade illustrating protein-protein interactions that can be stabilized and studied using crosslinkers.
Caption: A generalized workflow for a protein crosslinking experiment.
Logical Relationships
The choice between this compound and BMOE can be guided by a decision-making process based on experimental goals.
Caption: A decision tree to guide the selection between this compound and BMOE based on experimental needs.
Concluding Remarks
Both this compound and BMOE are valuable tools for probing protein structure and interactions. BMOE stands out for its well-documented high reactivity and specificity at or near physiological pH, making it a reliable choice for many applications. The primary advantage of this compound lies in its pH-dependent reactivity, which opens the door for more complex, sequential conjugation strategies that are not feasible with BMOE. However, researchers considering this compound should be prepared for more extensive optimization of reaction conditions, particularly pH, and should be aware of the limited availability of supporting literature and application data. Ultimately, the optimal choice of crosslinker will be dictated by the specific demands of the biological system under investigation and the desired experimental outcome.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. N,N'-ethylidenebis(2-bromoacetamide) | 4960-81-0 [chemicalbook.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations and scope of 1,2-Bis(bromoacetylamino)ethane applications
For Immediate Release
A Detailed Comparison of 1,2-Bis(bromoacetylamino)ethane for Crosslinking Applications in Research and Drug Development
For researchers, scientists, and drug development professionals working with protein-protein interactions, the selection of an appropriate crosslinking agent is a critical step. This guide provides a comprehensive comparison of this compound, a homobifunctional crosslinking agent, with other common alternatives, supported by experimental data and detailed protocols.
This compound: An Overview
This compound is a chemical crosslinker that contains two bromoacetyl groups at either end of a short spacer arm. These bromoacetyl groups are reactive towards nucleophilic functional groups on amino acid side chains, primarily the sulfhydryl group of cysteine residues. This reactivity makes it a useful tool for covalently linking interacting proteins, thereby "trapping" transient interactions for subsequent analysis.
The core mechanism involves the nucleophilic attack of the deprotonated thiol of a cysteine residue on the carbon atom of the bromoacetyl group, leading to the formation of a stable thioether bond and the displacement of the bromide ion. Due to its homobifunctional nature, this compound can be used to link two cysteine residues within the same protein (intramolecular crosslinking) or between two different interacting proteins (intermolecular crosslinking).
Performance Comparison with Alternative Crosslinkers
The choice of a crosslinking agent depends on several factors, including the target functional groups, the desired spacer arm length, and the specific experimental conditions. Here, we compare this compound with other commonly used crosslinkers.
| Feature | This compound | Bismaleimidoethane (BMOE) | Disuccinimidyl Suberate (DSS) |
| Target Group | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Reactive Group | Bromoacetyl | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | ~11.8 Å | 8.0 Å | 11.4 Å |
| Reactivity | Moderate | High (2-3 orders of magnitude higher than bromoacetyl at pH 6.5)[1] | High |
| Optimal pH | 7.5 - 9.0 | 6.5 - 7.5 | 7.0 - 8.5 |
| Specificity | Good for Cysteine at optimal pH | Excellent for Cysteine at optimal pH | Good for primary amines |
| Off-Target Reactions | Can react with histidine and lysine at higher pH | Can react with amines at pH > 8.5 | Hydrolysis of NHS ester in aqueous solution |
| Cytotoxicity | Data not available | Data not available | Can induce cytotoxicity |
Limitations and Scope of Applications
Limitations:
-
Lower Reactivity Compared to Maleimides: The bromoacetyl group of this compound is significantly less reactive towards thiols at neutral pH compared to the maleimide group of crosslinkers like BMOE.[1] This can necessitate longer incubation times or higher concentrations to achieve efficient crosslinking.
-
pH-Dependent Reactivity and Specificity: The reaction of bromoacetyl groups is highly pH-dependent. While specific for cysteines at slightly alkaline pH, the potential for off-target reactions with other nucleophilic residues like histidine and lysine increases at higher pH values.
-
Lack of Cleavability: The thioether bond formed is stable and not easily cleaved, which can be a disadvantage in applications where the recovery of individual proteins is desired.
-
Limited Solubility: Like many crosslinkers, solubility in aqueous buffers can be limited, potentially requiring the use of organic co-solvents which might affect protein structure.
Scope of Applications:
Despite its limitations, this compound is a valuable tool for:
-
Probing Protein-Protein Interactions: Its ability to covalently link interacting proteins makes it suitable for identifying and mapping protein complexes.
-
Studying Protein Conformation: Intramolecular crosslinking can provide distance constraints to help elucidate the three-dimensional structure of proteins and their conformational changes.
-
Stabilizing Protein Complexes: The formation of covalent crosslinks can stabilize transient or weak protein interactions for downstream analysis, such as mass spectrometry or SDS-PAGE.
Experimental Protocols
General Protocol for Crosslinking of Interacting Proteins
This protocol provides a general workflow for the intermolecular crosslinking of two interacting proteins. Optimal conditions (e.g., protein concentration, crosslinker concentration, incubation time) should be empirically determined for each specific system.
Materials:
-
Purified interacting proteins in a suitable buffer (e.g., HEPES, PBS), pH 7.5-8.5.
-
This compound stock solution (e.g., 10-100 mM in DMSO or DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
SDS-PAGE loading buffer.
Procedure:
-
Prepare Protein Solution: Combine the interacting proteins in the reaction buffer at a suitable concentration (e.g., 1-10 µM).
-
Add Crosslinker: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of 20-50 fold over the protein is a common starting point).
-
Incubate: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analyze Results: Analyze the crosslinked products by SDS-PAGE and Western blotting or by mass spectrometry to identify the crosslinked proteins and peptides.
Crosslinking of Epidermal Growth Factor Receptor (EGFR) Dimers
This protocol is a conceptual adaptation for using a cysteine-reactive crosslinker like this compound to study the dimerization of a receptor like EGFR, which would require site-directed mutagenesis to introduce cysteine residues at the desired interface. A similar protocol using an amine-reactive crosslinker has been described.[2][3]
Note: This is a hypothetical protocol and requires prior engineering of the target protein.
Procedure:
-
Cell Culture and Treatment: Culture cells expressing cysteine-mutant EGFR to an appropriate confluency. If studying ligand-induced dimerization, treat the cells with EGF.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Crosslinking: Add this compound to the cell lysate to a final concentration of 1-5 mM.
-
Incubation: Incubate the mixture for 30-60 minutes at 4°C.
-
Quenching: Quench the reaction with a final concentration of 20-50 mM Tris-HCl, pH 8.0.
-
Immunoprecipitation and Analysis: Immunoprecipitate EGFR and analyze the crosslinked dimers by SDS-PAGE and Western blotting.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Protein Crosslinking Analysis
Caption: Workflow for protein crosslinking and analysis.
EGFR Dimerization and Signaling Pathway
Caption: Simplified EGFR signaling pathway.
References
A Guide to Orthogonal Validation of 1,2-Bis(bromoacetylamino)ethane-Derived Proteomic Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal validation methods for data generated using the bifunctional cross-linking agent, 1,2-Bis(bromoacetylamino)ethane. As a homobifunctional N-hydroxysuccinimide ester, this reagent is utilized to covalently link interacting proteins, thereby enabling the identification of protein-protein interactions (PPIs) and the characterization of protein complexes. The validation of data derived from such cross-linking experiments is crucial for confirming the biological relevance of the identified interactions. This document outlines a multi-pronged approach to validation, integrating biochemical, cell-based, and computational methodologies to ensure the veracity of initial findings.
Primary Data Generation: Cross-Linking Mass Spectrometry (XL-MS)
The initial identification of protein interactions stabilized by this compound is typically achieved through a bottom-up proteomics workflow. This involves the treatment of cells or protein lysates with the cross-linker, followed by enzymatic digestion of the cross-linked complexes. The resulting peptide mixture, which includes cross-linked peptides, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is used to identify the cross-linked peptides and, consequently, the interacting proteins.
Orthogonal Validation Strategies
To substantiate the findings from the primary XL-MS screen, a series of orthogonal validation methods should be employed. These methods provide independent lines of evidence to confirm the identified protein-protein interactions.
Co-immunoprecipitation (Co-IP) followed by Western Blot
Co-immunoprecipitation is a gold-standard technique for validating PPIs. This method involves using an antibody to pull down a specific protein of interest (the "bait") from a cell lysate, along with any of its binding partners (the "prey"). The presence of a putative interacting protein is then detected by Western blotting.
Comparison with XL-MS:
| Feature | Cross-Linking Mass Spectrometry (XL-MS) | Co-immunoprecipitation (Co-IP) & Western Blot |
| Principle | Covalent stabilization of proximal proteins followed by MS-based identification of cross-linked peptides. | Immuno-purification of a target protein and its interaction partners, followed by immunoblotting. |
| Throughput | High-throughput; can identify hundreds of PPIs in a single experiment. | Low-throughput; typically validates one interaction at a time. |
| Interaction Type | Captures both stable and transient interactions due to covalent cross-linking. | Primarily detects stable interactions that survive the lysis and washing steps. |
| Data Output | Identification of interacting proteins and specific cross-linked residues, providing distance constraints. | Confirmation of an interaction between two specific proteins. |
| Requirement | Requires specialized mass spectrometry instrumentation and data analysis software. | Requires specific antibodies for both the bait and prey proteins. |
Experimental Protocol: Co-immunoprecipitation and Western Blot
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to maintain protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the bait protein. Protein A/G beads are then added to capture the antibody-protein complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
SDS-PAGE and Western Blot: The eluted proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the prey protein.
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is an in-situ method that allows for the visualization of protein-protein interactions within fixed cells. It provides both qualitative and quantitative data on PPIs in their native cellular environment.
Comparison with XL-MS and Co-IP:
| Feature | Cross-Linking Mass Spectrometry (XL-MS) | Co-immunoprecipitation (Co-IP) & Western Blot | Proximity Ligation Assay (PLA) |
| Cellular Context | Can be performed on cell lysates or intact cells. | Performed on cell lysates. | Performed in situ in fixed cells. |
| Spatial Information | Provides information on proximal residues. | No spatial information within the cell. | Provides subcellular localization of the interaction. |
| Sensitivity | High, especially for abundant proteins. | Dependent on antibody affinity and protein expression. | Very high sensitivity; can detect single interaction events. |
| Quantification | Label-free or label-based quantification of cross-linked peptides. | Semi-quantitative based on band intensity. | Quantitative by counting fluorescent signals per cell. |
Experimental Protocol: Proximity Ligation Assay
-
Cell Culture and Fixation: Cells are grown on coverslips, treated as required, and then fixed and permeabilized.
-
Primary Antibody Incubation: The cells are incubated with a pair of primary antibodies raised in different species, specific for the two proteins of interest.
-
PLA Probe Incubation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
-
Amplification: The circular DNA is amplified by a rolling-circle amplification mechanism.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and the signals are visualized by fluorescence microscopy.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound or the interaction between proteins in live cells or cell lysates. The principle is that protein-ligand or protein-protein interactions can alter the thermal stability of the protein.
Comparison with other methods:
| Feature | Cross-Linking Mass Spectrometry (XL-MS) | Co-immunoprecipitation (Co-IP) & Western Blot | Cellular Thermal Shift Assay (CETSA) |
| Principle | Covalent capture of proximal proteins. | Immuno-purification of protein complexes. | Measures changes in protein thermal stability upon interaction. |
| Application | Identification of PPIs. | Validation of specific PPIs. | Validation of target engagement and PPIs in a cellular context. |
| Labeling Requirement | No intrinsic labeling required for the proteins. | Requires specific antibodies. | Label-free; detects the endogenous protein. |
| Output | List of interacting proteins. | Western blot band. | A "melting curve" showing changes in protein stability. |
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Intact cells or cell lysates are treated with the compound of interest (or under conditions that modulate the PPI).
-
Heating: The samples are divided into aliquots and heated to a range of temperatures.
-
Lysis and Centrifugation: For intact cells, they are lysed after heating. All samples are centrifuged to separate soluble from aggregated proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve indicates a change in protein stability due to the interaction.
Visualizing Experimental Workflows and Logical Relationships
Conclusion
The validation of protein-protein interactions identified through cross-linking with this compound requires a multi-faceted approach. While XL-MS provides a powerful discovery platform, its findings must be corroborated by orthogonal methods to ensure high confidence in the results. The combination of biochemical assays like Co-immunoprecipitation, in-situ techniques such as the Proximity Ligation Assay, and target engagement methods like CETSA, provides a robust framework for validating PPIs. This integrated strategy is essential for accurately mapping protein interaction networks and for the successful development of novel therapeutics.
Cross-reactivity analysis of 1,2-Bis(bromoacetylamino)ethane with different functional groups
An in-depth analysis of the reactivity of 1,2-Bis(bromoacetylamino)ethane with various functional groups, providing researchers, scientists, and drug development professionals with a comparative guide to its specificity and potential off-target reactions.
In the realm of bioconjugation and structural biology, the precise and selective cross-linking of proteins is paramount. This compound is a homobifunctional cross-linking reagent widely utilized for its ability to target sulfhydryl groups on cysteine residues. However, a thorough understanding of its reactivity profile across a spectrum of functional groups present in biomolecules is crucial for its effective and accurate application. This guide provides a comparative analysis of the cross-reactivity of this compound, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Reactivity Profile: A Comparative Overview
The bromoacetyl group, the reactive moiety of this compound, is a haloacetyl functional group known for its reactivity towards nucleophiles. The primary target for this reagent in proteins is the thiol group of cysteine residues. However, under certain conditions, cross-reactivity with other nucleophilic amino acid side chains can occur.
Primary Target: Sulfhydryl Groups (Cysteine)
The reaction of a bromoacetyl group with a deprotonated thiol (thiolate) of a cysteine residue proceeds via an SN2 nucleophilic substitution reaction, forming a stable thioether bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-9.0), where a significant portion of the cysteine side chains are in the more nucleophilic thiolate form.
Potential Off-Target Reactivity
While highly selective for sulfhydryls, the electrophilic nature of the bromoacetyl group can lead to reactions with other nucleophilic functional groups, particularly if the concentration of the cross-linker is high or if accessible sulfhydryl groups are scarce. The relative nucleophilicity of amino acid side chains plays a key role in determining the likelihood of these off-target reactions. Studies have shown that the thiolate of cysteine is significantly more reactive than other nucleophilic groups in proteins.[1][2]
Table 1: Comparison of the Reactivity of this compound with Different Functional Groups
| Functional Group | Amino Acid(s) | Reactivity with Bromoacetyl Group | Resulting Linkage | Optimal pH | Notes |
| Sulfhydryl (-SH) | Cysteine | High | Thioether | 7.2 - 9.0 | Primary and intended target. The reaction is rapid and forms a very stable bond. |
| Imidazole | Histidine | Moderate | Alkylated Imidazole | > 6.0 | Reactivity is lower than with sulfhydryls and is dependent on the accessibility and protonation state of the imidazole ring. |
| Amino (-NH2) | Lysine, N-terminus | Low | Secondary Amine | > 8.5 | Generally, much slower than the reaction with sulfhydryls. Requires higher pH to deprotonate the amine and a higher excess of the reagent. |
| Thioether | Methionine | Very Low | Sulfonium Ion | Neutral | Reaction is generally slow and the resulting sulfonium ion can be unstable. |
| Carboxyl (-COOH) | Aspartate, Glutamate | Negligible | - | - | Not a significant target for alkylation by bromoacetyl groups under typical bioconjugation conditions. |
| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | Negligible | - | - | Not considered reactive towards bromoacetyl groups in aqueous solution. |
This table summarizes the expected reactivity based on the known chemistry of bromoacetyl groups. The actual extent of reaction will depend on specific experimental conditions such as pH, temperature, reagent concentrations, and the steric accessibility of the functional groups within the protein.
Comparison with Alternative Sulfhydryl-Reactive Cross-linkers
The choice of a cross-linker depends on the specific application, including the desired spacer arm length, cleavability, and specificity. Maleimides are another major class of sulfhydryl-reactive reagents that are often compared with haloacetyls.
Table 2: Performance Comparison of this compound with a Maleimide-Based Cross-linker
| Feature | This compound (Bromoacetyl) | Bismaleimidoethane (BME) (Maleimide) |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Reaction pH | 7.2 - 9.0 | 6.5 - 7.5 |
| Bond Stability | Very Stable Thioether | Stable Thioether |
| Potential Off-Targets | Histidine, Lysine (at high pH/concentration) | Primary amines (at pH > 8.5) |
| Hydrolytic Stability | Stable in aqueous solution | Maleimide ring can hydrolyze, especially at higher pH, leading to loss of reactivity. |
| Reversibility | Non-cleavable | Non-cleavable |
Experimental Protocols
To empirically determine the cross-reactivity of this compound for a specific protein of interest, a combination of controlled labeling experiments and mass spectrometry-based analysis is recommended.
Experimental Workflow for Cross-Reactivity Analysis
Caption: Workflow for assessing the cross-reactivity of this compound.
Detailed Method for Cross-linking and Sample Preparation
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer) at a concentration of 1-5 mg/mL.
-
If necessary, reduce any existing disulfide bonds by incubation with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the cross-linker to the protein solution at various molar excess ratios (e.g., 10:1, 20:1, 50:1 cross-linker:protein).
-
Perform the reaction at a range of pH values (e.g., pH 7.0, 8.0, 9.0) to assess pH-dependent off-target reactivity.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent with a free thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein by adding urea or guanidine hydrochloride.
-
Reduce any remaining disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Digest the protein with a protease such as trypsin overnight at 37°C.
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge.
-
Mass Spectrometry Analysis and Data Interpretation
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. The identification of peptides containing modifications on amino acids other than cysteine provides direct evidence of off-target reactivity.
Signaling Pathway and Logical Relationship Diagrams
The reaction of this compound with its primary and potential off-target functional groups can be visualized as follows:
Caption: Reactivity pathways of this compound with protein functional groups.
Conclusion
This compound is a highly effective cross-linker for targeting cysteine residues. Its primary reaction with sulfhydryl groups is rapid and forms stable thioether bonds under physiological to slightly alkaline conditions. While it exhibits high selectivity, researchers should be aware of the potential for off-target reactions with other nucleophilic amino acid side chains, such as histidine and lysine, particularly at higher pH and excess reagent concentrations. Careful optimization of reaction conditions and thorough analysis of the cross-linked products, ideally using mass spectrometry, are essential for ensuring the specificity of the labeling and the validity of the resulting structural or interaction data. By understanding the reactivity profile of this reagent and employing rigorous experimental design, scientists can confidently utilize this compound as a powerful tool in their research endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Bis(bromoacetylamino)ethane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. 1,2-Bis(bromoacetylamino)ethane, a halogenated organic compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper management of waste containing this substance.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be familiar with the appropriate safety measures. Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or neoprene, check manufacturer's compatibility. |
| Eye Protection | Chemical splash goggles. |
| Lab Attire | Fully buttoned lab coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it falls under the category of halogenated organic waste. Adherence to the following steps is mandatory for safe and compliant disposal.
-
Segregation of Waste:
-
Do not mix this compound waste with non-halogenated organic waste, acidic waste, or basic waste.
-
All waste streams must be kept separate to avoid dangerous chemical reactions and to ensure proper disposal pathways.
-
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a constituent.
-
Ensure the label also includes the appropriate hazard pictograms (e.g., toxic, irritant).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
-
-
Arranging for Disposal:
-
Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Waste containing halogenated organic compounds is typically sent for incineration at a licensed hazardous waste disposal facility.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the material using an inert absorbent, such as vermiculite or sand.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Disposal of Cleanup Materials: Place all cleanup materials into the designated "Halogenated Organic Waste" container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste. For elemental bromine spills, a saturated sodium thiosulfate solution can be used for neutralization.
Disposal Workflow for this compound
Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
